DG-041
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBTVZNKWXWKNZ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C2=C(C=C(C=C12)F)/C=C/C(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl4FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861238-35-9 | |
| Record name | DG-041 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861238359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DG-041 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1844425CLP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Therapeutic Potential of DG-041: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DG-041 is a first-in-class, orally bioavailable small molecule that acts as a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). Developed initially for the prevention of arterial thrombosis, this compound has demonstrated a unique therapeutic profile by inhibiting platelet aggregation and inflammation without a concomitant increase in bleeding time, a significant drawback of current antiplatelet therapies. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate the therapeutic potential of this compound.
Introduction
Arterial thrombosis, the formation of a blood clot within an artery, is the primary underlying cause of major adverse cardiovascular events such as myocardial infarction and ischemic stroke. Current antiplatelet agents, including aspirin and P2Y12 inhibitors, are effective but carry an inherent risk of bleeding complications due to their broad inhibitory effects on platelet function. This compound offers a novel, targeted approach by selectively blocking the EP3 receptor, a key mediator of pathological thrombosis, particularly at the site of atherosclerotic plaques, while preserving normal hemostasis.
Mechanism of Action: Targeting the EP3 Receptor
This compound exerts its therapeutic effect by competitively inhibiting the binding of PGE2 to the EP3 receptor on platelets.[1] The EP3 receptor, when activated by PGE2, couples to the inhibitory G protein (Gi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP enhances platelet activation and aggregation in response to various agonists. By blocking this pathway, this compound maintains higher intracellular cAMP levels, thereby reducing platelet sensitivity to pro-thrombotic stimuli. This targeted action is particularly relevant in the context of atherosclerosis, where inflamed plaques are a major source of PGE2.
Signaling Pathway of this compound
References
DG-041: A Selective EP3 Receptor Antagonist for Antiplatelet Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DG-041 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1][2][3] This small molecule has garnered significant interest as a novel antiplatelet agent.[3][4] Atherosclerotic plaques produce PGE2, which can exacerbate atherothrombosis by acting on platelet EP3 receptors. Unlike traditional antiplatelet drugs that can increase bleeding time, this compound offers a promising therapeutic strategy by inhibiting platelet aggregation at the site of vascular inflammation without significantly affecting hemostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, detailed experimental protocols, and an exploration of the underlying EP3 receptor signaling pathways.
Core Properties of this compound
This compound is a high-affinity antagonist of the EP3 receptor, demonstrating potent inhibition in both binding and functional assays. It has been shown to cross the blood-brain barrier. The compound was developed to prevent arterial thrombosis and has undergone Phase II clinical trials for peripheral artery disease.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Species | IC50 | Reference |
| EP3 Receptor Binding Assay | Human | 4.6 nM | |
| FLIPR Assay (Functional) | Human | 8.1 nM | |
| DP1 Receptor Antagonism | Human | 131 nM | |
| EP1 Receptor Antagonism | Human | 486 nM | |
| TP Receptor Antagonism | Human | 742 nM | |
| Mouse EP3γ Receptor Binding (pKi) | Mouse | 9.2 ± 0.1 | |
| Mouse EP3γ Receptor Functional Antagonism (pKD) | Mouse | 10.85 |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Intravenous Administration (1.78 mg/kg) | Oral Administration (9.62 mg/kg) | Reference |
| Half-life (t1/2) | 2.7 hours | 4.06 hours | |
| Maximum Concentration (Cmax) | 9.46 µM | 2.74 µM | |
| Clearance (CL) | 1250 mL/h/kg | - |
Mechanism of Action: Targeting the EP3 Receptor
This compound exerts its antiplatelet effects by selectively blocking the EP3 receptor, a G-protein coupled receptor (GPCR) for PGE2. The EP3 receptor is unique in its ability to couple to multiple G-protein signaling pathways, leading to a range of cellular responses. By antagonizing this receptor, this compound inhibits the pro-aggregatory effects of PGE2 on platelets.
EP3 Receptor Signaling Pathways
The EP3 receptor can couple to three main G-protein families: Gi, Gs, and G12/13, initiating distinct downstream signaling cascades.
-
Gi-Coupled Pathway: Activation of the Gi pathway by PGE2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels promote platelet activation and aggregation. This compound blocks this pathway, thereby maintaining higher cAMP levels and inhibiting platelet aggregation.
References
- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP3 receptor superactivates adenylyl cyclase via the Gq/PLC/Ca2+ pathway in a lipid raft-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DG-041 in Atherothrombosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherothrombosis, a disease process characterized by the formation of a blood clot (thrombus) on a ruptured atherosclerotic plaque, is the primary underlying cause of myocardial infarction and ischemic stroke. Platelet activation and aggregation are central to the pathophysiology of atherothrombosis. While current antiplatelet therapies, such as aspirin and P2Y12 receptor antagonists, are effective, they are associated with an increased risk of bleeding due to their systemic inhibition of platelet function. This has driven the search for novel antiplatelet agents with a wider therapeutic window. DG-041, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3), has emerged as a promising candidate in this area. This technical guide provides an in-depth overview of the role of this compound in atherothrombosis research, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.
Mechanism of Action of this compound
Prostaglandin E2 (PGE2) is a lipid mediator produced at sites of inflammation, including within atherosclerotic plaques[1][2]. PGE2 can exert dual effects on platelet function by signaling through different E-prostanoid (EP) receptors. While activation of EP2 and EP4 receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent inhibition of platelet aggregation, the activation of the EP3 receptor has a pro-thrombotic effect[3][4].
The EP3 receptor is coupled to the inhibitory G-protein (Gi). Upon binding of PGE2, the Gi pathway is activated, leading to the inhibition of adenylyl cyclase. This results in decreased intracellular cAMP levels, which in turn promotes the mobilization of intracellular calcium (Ca2+) and enhances platelet aggregation in response to primary agonists like collagen, thrombin, and adenosine diphosphate (ADP)[1].
This compound is a direct-acting, selective antagonist of the EP3 receptor. By blocking the EP3 receptor, this compound prevents the PGE2-mediated decrease in cAMP, thereby antagonizing the pro-aggregatory effects of PGE2. This targeted mechanism is particularly relevant in the context of atherothrombosis, as it is proposed to specifically inhibit platelet activation at the site of an atherosclerotic lesion where PGE2 concentrations are elevated, without impairing normal hemostasis.
Quantitative Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 (EP3 Receptor Binding) | 4.6 nM | Human | Radioligand Binding Assay | |
| IC50 (EP3 Functional Antagonism) | 8.1 nM | Human | FLIPR Assay | |
| Selectivity vs. DP1 Receptor (IC50) | 131 nM | Human | ||
| Selectivity vs. EP1 Receptor (IC50) | 486 nM | Human | ||
| Selectivity vs. TP Receptor (IC50) | 742 nM | Human |
Table 2: Pharmacokinetics of this compound in Animal Models
| Parameter | Intravenous (1.78 mg/kg) | Oral (9.62 mg/kg) | Species | Reference |
| t1/2 (half-life) | 2.7 hours | 4.06 hours | Not Specified | |
| Cmax (peak plasma concentration) | 9.46 µM | 2.74 µM | Not Specified | |
| CL (clearance) | 1250 mL/h/kg | - | Not Specified |
Table 3: Clinical Trial Data on Platelet Aggregation and Bleeding Time
| Dose | Effect on Platelet Aggregation | Effect on Bleeding Time | Clinical Trial Phase | Reference |
| Up to 1600 mg/day for 7 days | Prevented EP3-induced platelet aggregation | No increase | Phase 1 | |
| 100mg and 400mg twice daily | Dose-dependent reduction in markers of inflammation (CRP, MCP-1, sICAM) | Not specified | Phase IIa (PAD patients) | |
| Not specified | Additional antiplatelet effect in combination with clopidogrel and aspirin | No prolongation | Clinical Pharmacology Study |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
a. Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet agonists: Collagen, ADP, Thrombin Receptor Activating Peptide (TRAP), U46619, Serotonin.
-
EP3 receptor agonist: Sulprostone.
-
This compound stock solution (in appropriate vehicle, e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
b. Method:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which serves as a blank.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
To test the effect of this compound, pre-incubate PRP with varying concentrations of this compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C with stirring.
-
To assess the antagonism of EP3-mediated aggregation, add the EP3 agonist sulprostone followed by a primary agonist.
-
Initiate aggregation by adding a platelet agonist (e.g., collagen, ADP) to the cuvette.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the concentration of this compound that causes 50% inhibition (IC50) of agonist-induced aggregation.
-
Flow Cytometry for P-selectin (CD62P) Expression
This method quantifies the surface expression of P-selectin, a marker of platelet alpha-granule secretion and activation.
a. Materials:
-
Freshly drawn human whole blood (collected in 3.2% sodium citrate).
-
Platelet agonists (as above).
-
This compound stock solution.
-
Fluorescently-labeled antibodies: Anti-CD61 (platelet-specific marker) and Anti-CD62P (P-selectin).
-
Isotype control antibodies.
-
Fixation solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
b. Method:
-
Sample Preparation and Stimulation:
-
Dilute whole blood with PBS.
-
Pre-incubate the diluted blood with various concentrations of this compound or vehicle.
-
Add a platelet agonist and incubate for a specified time at room temperature.
-
-
Antibody Staining:
-
Add saturating concentrations of anti-CD61 and anti-CD62P antibodies (and isotype controls in separate tubes).
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation and Analysis:
-
Fix the samples by adding cold paraformaldehyde solution.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the platelet population based on CD61 expression.
-
Determine the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) of CD62P expression.
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This assay measures the phosphorylation of VASP, which is regulated by the cAMP-PKA signaling pathway and is an indicator of Gi-coupled receptor inhibition.
a. Materials:
-
Human whole blood or PRP.
-
PGE1 (Prostaglandin E1) to stimulate cAMP production.
-
ADP to inhibit cAMP production via P2Y12.
-
Sulprostone to inhibit cAMP production via EP3.
-
This compound stock solution.
-
Cell permeabilization and fixation reagents.
-
Monoclonal antibodies specific for phosphorylated VASP (P-VASP).
-
Fluorescently-labeled secondary antibody.
-
Flow cytometer.
b. Method:
-
Platelet Treatment:
-
Incubate whole blood or PRP with PGE1 alone or in combination with an agonist (ADP or sulprostone) in the presence or absence of this compound.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixative solution.
-
Permeabilize the platelet membrane to allow antibody access to intracellular VASP.
-
-
Immunostaining:
-
Incubate with the primary anti-P-VASP antibody.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Flow Cytometric Analysis:
-
Analyze the samples on a flow cytometer to measure the fluorescence intensity of P-VASP staining.
-
-
Data Analysis:
-
Calculate a Platelet Reactivity Index (PRI) based on the MFI of P-VASP in the presence of PGE1 versus PGE1 plus agonist. A higher PRI indicates less inhibition of cAMP and therefore antagonism of the Gi-coupled receptor.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular free calcium concentration ([Ca2+]i) in platelets upon activation.
a. Materials:
-
PRP or washed platelets.
-
Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Fluo-4 AM).
-
Platelet agonists.
-
This compound stock solution.
-
Fluorometer or fluorescence microscope.
b. Method:
-
Dye Loading:
-
Incubate PRP or washed platelets with a calcium-sensitive dye (e.g., Fura-2 AM) in the dark at 37°C.
-
-
Washing:
-
Wash the platelets to remove extracellular dye.
-
-
Measurement of Calcium Flux:
-
Resuspend the dye-loaded platelets in a calcium-containing buffer.
-
Place the platelet suspension in a fluorometer cuvette with stirring at 37°C.
-
Record the baseline fluorescence.
-
Add this compound or vehicle and incubate.
-
Add a platelet agonist and continuously record the fluorescence signal over time. For ratiometric dyes like Fura-2, record the ratio of emission at 510 nm after excitation at 340 nm and 380 nm.
-
-
Data Analysis:
-
The change in fluorescence intensity or ratio is proportional to the change in [Ca2+]i.
-
Quantify the peak increase in [Ca2+]i and the area under the curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound in inhibiting platelet aggregation.
Caption: Experimental workflow for Light Transmission Aggregometry.
Caption: Experimental workflow for P-selectin expression analysis by flow cytometry.
Conclusion
This compound represents a novel approach to antiplatelet therapy by selectively targeting the EP3 receptor, which is implicated in the pro-thrombotic environment of atherosclerotic plaques. Its mechanism of action, focused on inhibiting the pro-aggregatory effects of PGE2, offers the potential for a targeted antithrombotic effect with a reduced risk of systemic bleeding compared to current standards of care. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other EP3 receptor antagonists in the context of atherothrombosis research. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising compound.
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. This compound inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plateletservices.com [plateletservices.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
DG-041: A Technical Guide to its Antagonistic Effect on Prostaglandin E2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of DG-041, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). The document details its effects on downstream signaling pathways, particularly in the context of platelet aggregation, and provides comprehensive experimental protocols for researchers investigating its pharmacological properties.
Introduction to this compound and Prostaglandin E2 Signaling
Prostaglandin E2 (PGE2) is a lipid mediator that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cardiovascular function. Its effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. In the context of platelet biology, the EP3 receptor is of particular interest as its activation by PGE2 potentiates platelet aggregation, a key event in thrombosis.
This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its high affinity and selectivity for the EP3 receptor. By antagonizing this receptor, this compound effectively inhibits the pro-thrombotic signaling cascade initiated by PGE2.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its binding affinity and functional potency.
Table 1: Binding Affinity of this compound for the EP3 Receptor
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 4.6 nM | Human | Radioligand Binding Assay | [1][2] |
| Ki | 0.3 nM - 3.9 nM | Human | Radioligand Binding Assay | [3] |
| pKi | 8.41 - 9.52 | Human | Radioligand Binding Assay | [3] |
| pKi (apparent) | 9.2 ± 0.1 | Mouse | Competition Radioligand Binding | [4] |
Table 2: Functional Antagonism of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 8.1 nM | Human | FLIPR Assay (Calcium Mobilization) | |
| pIC50 | 8.7 ± 0.1 | Mouse | CRE/LacZ Reporter Assay |
Signaling Pathways
The interaction of PGE2 with its EP3 receptor on platelets initiates a signaling cascade that ultimately enhances their aggregatory response to various agonists. This compound, as a selective antagonist, effectively blocks this pathway at its origin.
Prostaglandin E2-EP3 Receptor Signaling Pathway in Platelets
Activation of the EP3 receptor by PGE2 leads to the coupling of the inhibitory G-protein, Gi. This initiates a series of intracellular events that prime the platelet for aggregation.
Experimental Workflow for Investigating this compound's Effect
A typical experimental workflow to characterize the inhibitory effect of this compound on PGE2-mediated platelet aggregation involves several key steps, from blood collection to data analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on PGE2 signaling in platelets.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the EP3 receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human EP3 receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled PGE2 (e.g., [3H]PGE2).
-
Add increasing concentrations of unlabeled this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C in an aggregometer cuvette with a stir bar.
-
Add this compound at various concentrations or vehicle control and incubate for a short period (e.g., 2-5 minutes).
-
Add a sub-maximal concentration of a platelet agonist such as ADP (e.g., 2-10 µM) or collagen (e.g., 1-5 µg/mL) to induce aggregation.
-
To specifically assess the EP3 pathway, pre-incubate with PGE2 or an EP3-selective agonist like sulprostone before adding the primary agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of aggregation is expressed as the maximum percentage change in light transmission.
-
Generate dose-response curves by plotting the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50.
-
Intracellular cAMP Measurement
This assay quantifies the effect of this compound on the intracellular levels of cyclic AMP (cAMP).
-
Platelet Preparation and Treatment:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the washed platelets with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the platelets with this compound at various concentrations or vehicle.
-
Stimulate the platelets with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of an EP3 agonist.
-
-
cAMP Quantification:
-
Lyse the platelets to release intracellular cAMP.
-
Measure the cAMP concentration in the lysate using a commercially available enzyme-linked immunosorbent assay (ELISA) or a competitive immunoassay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced decrease in cAMP levels by this compound.
-
Generate dose-response curves and determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a key second messenger in platelet activation.
-
Platelet Loading with Fluorescent Dye:
-
Prepare washed platelets as described for the cAMP assay.
-
Load the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating at 37°C.
-
-
Flow Cytometry Analysis:
-
Resuspend the dye-loaded platelets in a calcium-containing buffer.
-
Acquire a baseline fluorescence reading using a flow cytometer.
-
Add this compound or vehicle, followed by an EP3 agonist and/or a primary platelet agonist.
-
Continuously record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence at two different emission or excitation wavelengths to determine the intracellular calcium concentration.
-
Analyze the peak calcium response and the area under the curve to quantify the effect of this compound.
-
Generate dose-response curves to determine the IC50 for the inhibition of calcium mobilization.
-
Conclusion
This compound is a highly specific and potent antagonist of the PGE2 EP3 receptor. Its mechanism of action involves the direct blockade of the Gi-coupled signaling pathway in platelets, leading to an attenuation of the pro-aggregatory effects of PGE2. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound and other EP3 receptor modulators. Further research into the therapeutic potential of this compound in thrombotic diseases is warranted.
References
- 1. This compound inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Investigating the Anti-Platelet Properties of DG-041: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-platelet properties of DG-041, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP3. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.
Introduction and Mechanism of Action
This compound is a potent and selective antagonist of the EP3 receptor, a G-protein coupled receptor that plays a crucial role in platelet activation.[1][2] Prostaglandin E2, often found at sites of atherosclerotic plaques, can potentiate platelet aggregation by binding to the EP3 receptor.[2] This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent increase in intracellular calcium mobilization, ultimately promoting platelet aggregation and thrombus formation.[2]
This compound competitively binds to the EP3 receptor, thereby blocking the pro-aggregatory signaling cascade initiated by PGE2.[2] A significant advantage of this compound is its ability to inhibit thrombosis without a corresponding increase in bleeding time, a common side effect of many anti-platelet therapies. This targeted approach offers a promising therapeutic window for the treatment and prevention of atherothrombotic diseases.
Quantitative Data Summary
The following tables summarize the key in vitro and ex vivo efficacy data for this compound in inhibiting platelet function.
Table 1: In Vitro Inhibition of Platelet Aggregation by this compound
| Agonist | Species | Assay Type | This compound Concentration | % Inhibition | IC50 | Reference |
| Sulprostone (EP3 agonist) + ADP | Human | Light Transmission Aggregometry | Not Specified | Not Specified | Not Specified | |
| Sulprostone (EP3 agonist) + Collagen | Human | Light Transmission Aggregometry | Not Specified | Potent Antagonism | Not Specified | |
| Sulprostone (EP3 agonist) + TRAP | Human | Light Transmission Aggregometry | Not Specified | Potent Antagonism | Not Specified | |
| Sulprostone (EP3 agonist) + U46619 | Human | Light Transmission Aggregometry | Not Specified | Potent Antagonism | Not Specified | |
| PGE2 + Collagen (0.25 µg/mL) | Human | Light Transmission Aggregometry | 100 mg bid | 4.67 ± 0.89% (vs. 73.94 ± 1.60% pre-dose) | Not Specified |
Table 2: Effect of this compound on Platelet Activation Markers
| Marker | Assay Type | Stimulus | Effect of this compound | Reference |
| P-selectin Expression | Flow Cytometry | Sulprostone | Antagonized enhancement | |
| VASP Phosphorylation | Flow Cytometry / Western Blot | Sulprostone | Antagonized inhibition of adenylyl cyclase | |
| Calcium (Ca2+) Mobilization | Fluorometry / Flow Cytometry | Sulprostone | Antagonized enhancement |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-platelet effects of this compound.
Light Transmission Aggregometry (LTA)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid, TRAP, U46619).
-
EP3 receptor agonist (e.g., sulprostone) and PGE2.
-
This compound dissolved in a suitable vehicle (e.g., DMSO).
-
Light Transmission Aggregometer.
-
Centrifuge.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP). Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using PPP.
-
Assay Setup: Pipette PRP into aggregometer cuvettes with stir bars and allow to equilibrate at 37°C for at least 5 minutes.
-
Baseline Reading: Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Incubation with this compound: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Agonist Addition: To investigate the effect on EP3-mediated potentiation, add a sub-threshold concentration of a primary agonist (e.g., ADP, collagen) followed by an EP3 agonist (e.g., sulprostone or PGE2).
-
Data Acquisition: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
Flow Cytometry for P-selectin Expression
This method quantifies the expression of P-selectin (CD62P) on the platelet surface, a marker of alpha-granule secretion and platelet activation.
Materials:
-
Whole blood or PRP.
-
Platelet agonists.
-
EP3 receptor agonist (e.g., sulprostone).
-
This compound.
-
Fluorescently-labeled anti-CD62P antibody (e.g., FITC-conjugated).
-
Fluorescently-labeled platelet-specific antibody (e.g., PE-conjugated anti-CD41).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Sample Preparation: Dilute whole blood or PRP with a suitable buffer (e.g., Tyrode's buffer).
-
Incubation: Add this compound or vehicle control and incubate.
-
Stimulation: Add the agonist (e.g., sulprostone in combination with a primary agonist) and incubate for a specified time at room temperature.
-
Staining: Add the fluorescently-labeled antibodies (anti-CD62P and anti-CD41) and incubate in the dark.
-
Fixation: Add fixative solution to stop the reaction.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population using the CD41 signal and quantify the percentage of CD62P-positive platelets and the mean fluorescence intensity.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This assay measures the phosphorylation state of VASP, which is regulated by the cAMP-PKA signaling pathway. Inhibition of adenylyl cyclase by EP3 activation leads to decreased VASP phosphorylation.
Materials:
-
Whole blood or PRP.
-
PGE1 (to stimulate cAMP production).
-
ADP (to inhibit adenylyl cyclase via P2Y12, as a control).
-
EP3 receptor agonist (e.g., sulprostone).
-
This compound.
-
Cell permeabilization and fixation reagents.
-
Primary antibody against phosphorylated VASP (Ser239).
-
Fluorescently-labeled secondary antibody.
-
Flow cytometer or Western blot equipment.
Procedure (Flow Cytometry):
-
Incubation: Incubate whole blood or PRP with PGE1 in the presence or absence of an EP3 agonist (sulprostone) and varying concentrations of this compound.
-
Fixation and Permeabilization: Fix and permeabilize the platelets according to a standardized kit protocol.
-
Staining: Incubate with the primary anti-phospho-VASP antibody, followed by the fluorescently-labeled secondary antibody.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The level of VASP phosphorylation is determined by the mean fluorescence intensity.
Intracellular Calcium Mobilization Assay
This assay measures changes in the concentration of intracellular free calcium ([Ca2+]i) in platelets upon activation.
Materials:
-
PRP or washed platelets.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Platelet agonists.
-
EP3 receptor agonist (e.g., sulprostone).
-
This compound.
-
Fluorometer or flow cytometer equipped for calcium measurements.
Procedure:
-
Dye Loading: Incubate PRP or washed platelets with the calcium-sensitive dye in the dark at 37°C.
-
Washing: Wash the platelets to remove extracellular dye.
-
Incubation with this compound: Resuspend the dye-loaded platelets and incubate with this compound or vehicle.
-
Stimulation: Place the platelet suspension in the fluorometer or flow cytometer and establish a baseline fluorescence. Add the agonist (e.g., sulprostone and a primary agonist) and record the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound Signaling Pathway.
Caption: Light Transmission Aggregometry Workflow.
Caption: P-selectin Expression Assay Workflow.
References
- 1. DG041 Blocks Platelet Aggregation Through a Novel Mechanism and does not Increase Bleeding Time When Given Alone or With Plavix™ or Aspirin | deCODE genetics [decode.com]
- 2. This compound inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Use of DG-041 in Studies of Diet-Induced Obesity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical investigation of DG-041, a selective prostaglandin E2 (PGE2) EP3 receptor antagonist, in the context of diet-induced obesity (DIO). This document details the experimental design, key findings, and underlying signaling pathways, offering a valuable resource for researchers in metabolic diseases and drug development.
Introduction
Obesity and its associated metabolic disorders, such as type 2 diabetes, represent a significant global health challenge. The prostaglandin E2 (PGE2) EP3 receptor has emerged as a potential therapeutic target due to its multifaceted role in metabolism.[1][2] However, the precise effects of EP3 receptor antagonism in the setting of established obesity are not fully understood. Studies on global EP3 knockout mice have suggested that long-term blockade of this receptor could paradoxically increase obesity and insulin resistance.[1][2]
This compound is a high-affinity antagonist of the mouse EP3 receptor.[1] This guide focuses on a key study that investigated the short-term effects of this compound administration on the metabolic phenotype of mice with pre-existing diet-induced obesity. The findings from this research provide critical insights into the potential of acute EP3 antagonism as a therapeutic strategy.
Core Mechanism of Action
This compound functions as a competitive antagonist at the prostaglandin E2 receptor 3 (EP3). The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon binding its natural ligand PGE2, typically couples to the inhibitory G-protein (Gi). This activation of Gi leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme that regulates numerous metabolic processes, including lipolysis and lipogenesis.
By blocking the action of PGE2 at the EP3 receptor, this compound prevents the Gi-mediated reduction in cAMP. This leads to a disinhibition of the cAMP/PKA signaling pathway, thereby influencing downstream metabolic events in tissues such as skeletal muscle and liver.
Signaling Pathway of this compound Action
Experimental Design and Methodology
The primary study investigating this compound in diet-induced obesity utilized a well-established mouse model. The following sections detail the key experimental protocols.
Animal Model and Diet-Induced Obesity Protocol
-
Animal Model: Male C57BL/6 × BALB/c (CB6F1) mice were used for the study.
-
Diet Regimen: To induce obesity, mice were fed one of three diets:
-
Control Diet: 10% of calories from fat.
-
High-Fat Diet (HFD): 45% of calories from fat.
-
Very High-Fat Diet (VHFD): 60% of calories from fat.
-
-
Induction Period: Mice were maintained on these diets to establish an obese phenotype before the initiation of this compound treatment.
This compound Administration
-
Formulation: The specific formulation of this compound for injection was not detailed in the primary source.
-
Dosage and Route of Administration: this compound was administered via subcutaneous injections at a dose of 20 mg/kg.
-
Treatment Duration: The treatment period was seven days.
Assessment of Metabolic Parameters
Body composition, including fat and lean mass, was assessed using pulsed Nuclear Magnetic Resonance (NMR).
Fasting blood glucose and plasma insulin levels were measured to assess glycemic control. The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was calculated using the following formula for mice: HOMA-IR = [Fasting Insulin (mU/L) × Fasting Glucose (mg/dL)] / 405.
Triglyceride content in skeletal muscle and liver tissue was quantified. A common method for this involves lipid extraction followed by a colorimetric assay. The tissue is first homogenized, and lipids are extracted using a solvent mixture (e.g., chloroform and methanol). The lipid extract is then dried and reconstituted, and triglycerides are measured using a commercial assay kit.
Experimental Workflow
Summary of Quantitative Data
The short-term, seven-day treatment with this compound in mice with diet-induced obesity yielded specific metabolic changes. The following tables summarize the key quantitative findings from the primary study.
Table 1: Effect of this compound on Body Weight and Composition
| Parameter | Diet Group | Vehicle | This compound | p-value |
| Body Weight (g) | Control (10% fat) | 35.8 ± 1.2 | 36.5 ± 1.1 | > 0.05 |
| HFD (45% fat) | 42.1 ± 1.5 | 41.8 ± 1.3 | > 0.05 | |
| VHFD (60% fat) | 45.3 ± 1.8 | 44.9 ± 1.6 | > 0.05 | |
| Fat Mass (g) | Control (10% fat) | 7.9 ± 0.9 | 8.2 ± 0.8 | > 0.05 |
| HFD (45% fat) | 14.2 ± 1.1 | 13.9 ± 1.0 | > 0.05 | |
| VHFD (60% fat) | 17.8 ± 1.3 | 17.5 ± 1.2 | > 0.05 | |
| Lean Mass (g) | Control (10% fat) | 26.1 ± 0.7 | 26.4 ± 0.6 | > 0.05 |
| HFD (45% fat) | 26.5 ± 0.6 | 26.3 ± 0.5 | > 0.05 | |
| VHFD (60% fat) | 26.2 ± 0.8 | 26.0 ± 0.7 | > 0.05 |
Data are presented as mean ± SEM. Values are estimated from graphical representations in the source publication and should be considered approximations.
Table 2: Effect of this compound on Glycemic Control
| Parameter | Diet Group | Vehicle | This compound | p-value |
| Fasting Glucose (mg/dL) | Control (10% fat) | 155 ± 8 | 160 ± 7 | > 0.05 |
| HFD (45% fat) | 175 ± 10 | 172 ± 9 | > 0.05 | |
| VHFD (60% fat) | 185 ± 12 | 181 ± 11 | > 0.05 | |
| Fasting Insulin (ng/mL) | Control (10% fat) | 0.8 ± 0.2 | 0.9 ± 0.2 | > 0.05 |
| HFD (45% fat) | 2.5 ± 0.5 | 2.4 ± 0.4 | > 0.05 | |
| VHFD (60% fat) | 3.8 ± 0.7 | 3.6 ± 0.6 | > 0.05 | |
| HOMA-IR | Control (10% fat) | ~5 | ~5.5 | > 0.05 |
| HFD (45% fat) | ~17 | ~16 | > 0.05 | |
| VHFD (60% fat) | ~27 | ~25 | > 0.05 |
Data are presented as mean ± SEM. Values are estimated from graphical representations in the source publication and should be considered approximations.
Table 3: Effect of this compound on Tissue Triglyceride Content
| Parameter | Diet Group | Vehicle | This compound | p-value |
| Skeletal Muscle Triglycerides (mg/g) | VHFD (60% fat) | 1.8 ± 0.2 | 1.1 ± 0.1 | < 0.05 |
| Hepatic Triglycerides (mg/g) | VHFD (60% fat) | 45 ± 5 | 55 ± 6 | > 0.05 (trend towards increase) |
Data are presented as mean ± SEM. Values are estimated from graphical representations in the source publication and should be considered approximations.
Discussion and Conclusion
The investigation into the short-term effects of the EP3 antagonist this compound in a diet-induced obesity model revealed several key findings. After a seven-day treatment period, this compound did not significantly alter body weight, body composition, or markers of glycemic control, including fasting glucose, insulin, and HOMA-IR.
However, this compound administration did lead to a significant reduction in skeletal muscle triglyceride content. Concurrently, there was a trend towards an increase in hepatic triglycerides, although this did not reach statistical significance. These results suggest that acute EP3 receptor antagonism may influence lipid partitioning in the body, promoting the clearance of triglycerides from skeletal muscle with a potential for transient accumulation in the liver.
References
- 1. Frontiers | The Role of cAMP-PKA Pathway in Lactate-Induced Intramuscular Triglyceride Accumulation and Mitochondria Content Increase in Mice [frontiersin.org]
- 2. The Role of cAMP-PKA Pathway in Lactate-Induced Intramuscular Triglyceride Accumulation and Mitochondria Content Increase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DG-041: A Novel Antiplatelet Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
DG-041 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP3.[1][2][3] This small molecule has garnered significant interest as a novel antiplatelet agent for the prevention of arterial thrombosis.[3] Its mechanism of action, which involves the targeted inhibition of a key pathway in platelet activation, offers the potential for effective antithrombotic therapy with a reduced risk of bleeding complications compared to conventional antiplatelet drugs.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₂₃H₁₅Cl₄FN₂O₃S₂, is a synthetic, orally bioavailable small molecule. Its systematic IUPAC name is (2E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl]-N-[(4,5-dichloro-2-thienyl)sulfonyl]-2-propenamide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₅Cl₄FN₂O₃S₂ | |
| Molecular Weight | 592.32 g/mol | |
| CAS Number | 861238-35-9 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (≥10 mg/ml) | |
| Purity | ≥98% | |
| InChI Key | BFBTVZNKWXWKNZ-HWKANZROSA-N | |
| SMILES | Cc1cn(Cc2ccc(cc2Cl)Cl)c3c(/C=C/C(=O)NS(=O)(=O)c4cc(c(Cl)s4)Cl)cc(cc13)F |
Mechanism of Action and Signaling Pathway
This compound exerts its antiplatelet effect by selectively antagonizing the EP3 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2). In the context of atherothrombosis, PGE2 is produced in atherosclerotic plaques and potentiates platelet aggregation by activating the EP3 receptor.
The activation of the EP3 receptor by PGE2 leads to the inhibition of adenylate cyclase, which in turn reduces intracellular cyclic adenosine monophosphate (cAMP) levels. This decrease in cAMP enhances calcium mobilization, a critical step in platelet activation and aggregation. This compound competitively binds to the EP3 receptor, preventing PGE2 from initiating this signaling cascade. By blocking this pathway, this compound effectively inhibits the pro-aggregatory effects of PGE2.
Caption: Signaling pathway of this compound's antagonism of the EP3 receptor.
Pharmacological Properties
In Vitro Activity
This compound is a high-affinity and selective antagonist of the EP3 receptor.
Table 2: In Vitro Receptor Binding and Functional Activity of this compound
| Assay | Receptor | Species | IC₅₀ (nM) | Source |
| Binding Assay | EP3 | Human | 4.6 | |
| FLIPR Assay (Calcium Mobilization) | EP3 | Human | 8.1 | |
| Calcium Mobilization Assay | DP₁ | Human | 131 | |
| Calcium Mobilization Assay | EP₁ | Human | 486 | |
| Calcium Mobilization Assay | TP | Human | 742 | |
| Calcium Mobilization Assay | EP₂, EP₄, IP, FP, DP₂/CRTH₂ | Human | >10,000 | |
| Competitive Radioligand Binding | EP3 | Mouse | pKi = 9.2 ± 0.1 | |
| Functional Antagonism (Schild Analysis) | EP3γ | Mouse | pKD = 10.85 |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have demonstrated that this compound is orally bioavailable.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Cₘₐₓ (nM) | t₁/₂ (hours) | AUC (nM·h) | Source |
| Oral (PO) | 30 | 721 (± 612) | 1.23 | - | |
| Intravenous (IV) | 2 | 1246 (± 718) | - | - | |
| Subcutaneous (SC) | 20 | 1385 (± 716) | - | 331.4 |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | t₁/₂ (hours) | Cₘₐₓ (µM) | CL (mL/h/kg) | Source |
| Intravenous | 1.78 mg/kg | 2.7 | 9.46 | 1250 | |
| Oral | 9.62 mg/kg | 4.06 | 2.74 | - |
Key Experimental Protocols
Platelet Aggregometry
This assay measures the extent of platelet aggregation in response to various agonists.
Caption: General workflow for platelet aggregometry.
Methodology: Studies were conducted using human platelet-rich plasma or whole blood. Platelet aggregation was induced by primary agonists such as collagen, TRAP, platelet-activating factor, U46619, serotonin, and adenosine diphosphate (ADP). The effect of the selective EP3 agonist sulprostone and PGE2 on platelet function was also examined. This compound was added to the samples to determine its antagonistic effects on agonist-induced aggregation.
Flow Cytometry
Flow cytometry was used to assess platelet activation markers.
Methodology: P-selectin expression and the formation of platelet-leukocyte conjugates were measured in whole blood. Samples were treated with agonists in the presence or absence of this compound, followed by staining with fluorescently labeled antibodies against P-selectin (CD62P) and leukocyte markers. The fluorescence intensity was then quantified using a flow cytometer.
Calcium Mobilization Assay
This assay determines the effect of this compound on intracellular calcium levels.
Methodology: A fluorescent calcium indicator dye is loaded into platelets. The baseline fluorescence is measured before the addition of an agonist (e.g., sulprostone). The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored after the addition of the agonist in the presence and absence of this compound. The IC₅₀ value for this compound is determined from the concentration-response curve.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the EP3 receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology: Membranes from cells overexpressing the mouse EP3 receptor were incubated with a constant concentration of [³H]PGE₂ and varying concentrations of this compound. The amount of radioligand bound to the receptor was measured to determine the ability of this compound to displace the radioligand, from which the inhibitory constant (Ki) was calculated.
Clinical Development and Future Directions
This compound has been evaluated in Phase II clinical trials as a first-in-class antiplatelet agent. Studies in healthy volunteers have shown that this compound can reduce platelet aggregation without significantly increasing bleeding time, a common side effect of many antiplatelet therapies. This favorable safety profile suggests that this compound could be a valuable therapeutic option for the treatment of atherothrombosis, potentially in combination with other antiplatelet agents like clopidogrel. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with cardiovascular disease.
References
- 1. This compound inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Blocking the EP3 receptor for PGE2 with this compound decreases thrombosis without impairing haemostatic competence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of DG-041: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DG-041 is a potent, selective, and orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). Developed as a novel antiplatelet agent, this compound targets a distinct pathway in platelet activation, offering the potential for effective antithrombotic therapy with a reduced risk of bleeding compared to traditional antiplatelet medications. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, with a focus on the quantitative data, experimental methodologies, and underlying signaling pathways.
Introduction: The Rationale for an EP3 Receptor Antagonist
Atherothrombosis, the formation of a blood clot on a ruptured atherosclerotic plaque, is the primary underlying cause of myocardial infarction and stroke.[1] While antiplatelet agents like aspirin and P2Y12 inhibitors are mainstays in prevention, their systemic inhibition of platelet function increases the risk of bleeding complications.[1]
The discovery of this compound was driven by the need for a more targeted antiplatelet therapy. Genetic studies identified variants in the gene encoding the EP3 receptor that were associated with an increased risk of peripheral artery disease (PAD), a common atherosclerotic condition.[2] Further research revealed that PGE2, an inflammatory mediator produced in atherosclerotic plaques, potentiates platelet aggregation via the EP3 receptor.[3][4] This localized pro-thrombotic effect at the site of vascular injury presented the EP3 receptor as a promising therapeutic target for an antiplatelet agent with a potentially wider therapeutic window. This compound was developed by deCODE genetics as a first-in-class small molecule designed to selectively block this pathway.
Mechanism of Action: Selective Antagonism of the EP3 Receptor
This compound is a potent and selective antagonist of the EP3 receptor. Its mechanism of action is centered on competitively inhibiting the binding of PGE2 to the EP3 receptor on platelets.
The EP3 Receptor Signaling Pathway
The EP3 receptor is a G-protein coupled receptor (GPCR) with multiple splice variants that can couple to different G proteins, leading to diverse downstream signaling events. On platelets, the primary signaling pathway involves coupling to the inhibitory G protein, Gαi.
Caption: EP3 Receptor Signaling and this compound's Mechanism of Action.
Upon activation by PGE2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This signaling cascade ultimately results in enhanced platelet activation and aggregation. This compound, by blocking the initial binding of PGE2 to the EP3 receptor, prevents this downstream signaling cascade, thereby inhibiting the pro-aggregatory effects of PGE2.
Experimental Evaluation of this compound
The development of this compound involved a comprehensive series of in vitro and in vivo studies to characterize its potency, selectivity, efficacy, and safety.
Experimental Workflow
The evaluation of this compound followed a standard preclinical drug development workflow, starting with in vitro characterization of its receptor binding and functional activity, followed by in vivo studies in animal models to assess its efficacy and safety profile.
Caption: Experimental Workflow for the Preclinical Evaluation of this compound.
Detailed Experimental Protocols
Objective: To determine the binding affinity (IC50, Ki) of this compound for the human and mouse EP3 receptor and to assess its selectivity against other prostanoid receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the recombinant human or mouse EP3 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Competitive Binding: A fixed concentration of a radiolabeled ligand for the EP3 receptor (e.g., [3H]PGE2) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation. Selectivity is assessed by performing similar binding assays with membranes expressing other prostanoid receptors (EP1, EP2, EP4, DP1, TP).
Objective: To measure the functional antagonist activity of this compound by quantifying its ability to inhibit agonist-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Cells expressing the EP3 receptor are seeded into 96- or 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: An EP3 receptor agonist (e.g., sulprostone) is added to the wells, and the change in fluorescence intensity is monitored in real-time using a FLIPR instrument.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in intracellular calcium is quantified, and an IC50 value is determined.
Objective: To assess the effect of this compound on PGE2-mediated potentiation of platelet aggregation in human platelet-rich plasma (PRP).
Methodology:
-
PRP Preparation: Whole blood from healthy human donors is collected into an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain platelet-rich plasma.
-
Incubation: PRP is incubated with this compound or vehicle control.
-
Agonist-Induced Aggregation: A sub-threshold concentration of a primary platelet agonist (e.g., collagen, ADP) is added, followed by PGE2 or an EP3-selective agonist like sulprostone.
-
Measurement of Aggregation: Platelet aggregation is measured by light transmission aggregometry, which detects the change in light transmittance through the PRP suspension as platelets aggregate.
-
Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of this compound on PGE2-potentiated aggregation is determined.
Objective: To evaluate the effect of this compound on hemostasis by measuring bleeding time in an animal model.
Methodology:
-
Animal Model: A suitable animal model, such as a rat or mouse, is used.
-
Drug Administration: this compound is administered to the animals at various doses.
-
Incision: A standardized incision is made on the tail or another appropriate site.
-
Measurement: The time taken for the bleeding to stop is recorded.
-
Comparison: The bleeding time in this compound-treated animals is compared to that in vehicle-treated and positive control (e.g., aspirin or clopidogrel)-treated animals.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Human EP3 Receptor | Mouse EP3 Receptor | Other Prostanoid Receptors | Reference(s) |
| Binding Affinity (IC50) | 4.6 nM | - | DP1: 131 nM, EP1: 486 nM, TP: 742 nM | |
| Functional Antagonism (IC50) | 8.1 nM (FLIPR assay) | - | - | |
| Binding Affinity (pKi) | - | 9.2 ± 0.1 | - | |
| Functional Antagonism (pIC50) | - | 8.7 ± 0.1 | - | |
| Functional Antagonism (pKD) | - | 10.85 | - |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Intravenous Administration (1.78 mg/kg) | Oral Administration (9.62 mg/kg) | Reference(s) |
| Half-life (t1/2) | 2.7 hours | 4.06 hours | |
| Maximum Concentration (Cmax) | 9.46 µM | 2.74 µM | |
| Clearance (CL) | 1250 mL/h/kg | - |
Table 3: Clinical Trial Observations
| Study Phase | Key Findings | Reference(s) |
| Phase I | Well-tolerated at all doses tested. Dose-dependent reduction in platelet aggregation. No significant changes in bleeding time compared to placebo. | |
| Phase IIa | Reduced several markers of inflammation (CRP, MCP-1, sICAM) in a dose-dependent manner. | |
| Clinical Pharmacology | Dramatically inhibited VASP-mediated platelet activation and platelet aggregation. Reduced levels of P-selectin. | |
| Combination Studies | Provided additional antiplatelet effect when combined with clopidogrel and aspirin without prolonging bleeding time. |
Conclusion
This compound represents a novel approach to antiplatelet therapy by selectively targeting the EP3 receptor, a key mediator of pro-thrombotic signaling at sites of atherosclerotic plaque. Preclinical and early clinical studies have demonstrated its potent antiplatelet effects without a corresponding increase in bleeding risk, a significant potential advantage over existing therapies. The in-depth understanding of its mechanism of action and the comprehensive experimental evaluation provide a strong foundation for its continued development as a safer and more targeted antithrombotic agent.
References
- 1. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the EP3 antagonist this compound on male mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbspd.com [cbspd.com]
- 4. scilit.com [scilit.com]
DG-041: A Technical Overview of its Impact on Inflammatory Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG-041 is a first-in-class, orally bioavailable small molecule that acts as a selective antagonist of the E-prostanoid 3 (EP3) receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2). Initially identified through population genetics research linking variants in the PTGER3 gene (encoding the EP3 receptor) to an increased risk of peripheral artery disease (PAD), this compound was developed to prevent arterial thrombosis. Beyond its anti-platelet effects, preclinical and clinical investigations have revealed a significant impact of this compound on key inflammatory markers implicated in the pathogenesis of atherosclerosis and other inflammatory conditions. This technical guide provides a comprehensive overview of the known effects of this compound on inflammatory biomarkers, detailing its mechanism of action, relevant experimental data, and the methodologies employed in its evaluation.
Core Mechanism of Action: EP3 Receptor Antagonism
The inflammatory actions of PGE2 are in part mediated through the EP3 receptor. Activation of the EP3 receptor, which is coupled to an inhibitory G-protein (Gi), leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can promote platelet activation and aggregation, as well as potentiate inflammatory responses. By selectively blocking the EP3 receptor, this compound is designed to counteract these pro-inflammatory and pro-thrombotic effects of PGE2, particularly at sites of atherosclerotic plaques where PGE2 is produced in significant amounts.[1][2]
Impact on Inflammatory Markers: Summary of Clinical Findings
A Phase IIa randomized, placebo-controlled clinical trial involving 144 patients with peripheral artery disease (PAD) demonstrated that this compound significantly reduces levels of several key inflammatory and platelet activation markers in a dose-dependent manner.[1] The study evaluated two dosage regimens, 100 mg and 400 mg, administered twice daily.[3]
Quantitative Data on Inflammatory Marker Reduction
While the precise quantitative data from the Phase IIa clinical trial have not been fully published, a press release from deCODE genetics reported a dose-dependent reduction in the following inflammatory markers. The table below summarizes the reported effects; however, it is important to note that specific percentage reductions and statistical significance values are not publicly available and are represented here as "Not Available (N/A)".
| Inflammatory Marker | This compound Dose (Twice Daily) | Reported Effect | Quantitative Change (vs. Placebo) |
| C-reactive protein (CRP) | 100 mg | Dose-dependent reduction | N/A |
| 400 mg | Dose-dependent reduction | N/A | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 100 mg | Dose-dependent reduction | N/A |
| 400 mg | Dose-dependent reduction | N/A | |
| Soluble Intracellular Adhesion Molecule-1 (sICAM-1) | 100 mg | Dose-dependent reduction | N/A |
| 400 mg | Dose-dependent reduction | N/A | |
| P-selectin | Not Specified | Reduction Observed | N/A |
Experimental Protocols
The following are detailed methodologies representative of those typically employed for the measurement of the inflammatory markers affected by this compound in a clinical trial setting. The specific protocols used in the this compound Phase IIa trial have not been publicly disclosed.
Measurement of Serum C-reactive protein (CRP)
-
Assay Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is a standard method for CRP measurement.
-
Sample Collection and Processing:
-
Collect whole blood samples from patients via venipuncture into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aspirate the serum and store at -80°C until analysis.
-
-
ELISA Protocol:
-
Coat a 96-well microplate with a monoclonal antibody specific for human CRP.
-
Wash the plate to remove unbound antibody.
-
Add patient serum samples and CRP standards to the wells and incubate to allow CRP to bind to the immobilized antibody.
-
Wash the plate to remove unbound sample components.
-
Add a horseradish peroxidase (HRP)-conjugated polyclonal antibody specific for a different epitope of human CRP.
-
Incubate to allow the conjugated antibody to bind to the captured CRP.
-
Wash the plate to remove unbound conjugated antibody.
-
Add a chromogenic substrate (e.g., TMB) and incubate to develop color.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate CRP concentrations in patient samples by interpolating from a standard curve generated with known concentrations of CRP.
-
Measurement of Plasma Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)
-
Assay Principle: A quantitative sandwich ELISA is commonly used for MCP-1 measurement.
-
Sample Collection and Processing:
-
Collect whole blood samples into tubes containing EDTA as an anticoagulant.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C within 30 minutes of collection.
-
Aspirate the plasma and store at -80°C until analysis.
-
-
ELISA Protocol:
-
The protocol is analogous to the CRP ELISA, with the substitution of MCP-1 specific capture and detection antibodies.
-
Patient plasma samples and recombinant human MCP-1 standards are used to generate a standard curve for quantification.
-
Measurement of Plasma Soluble Intracellular Adhesion Molecule-1 (sICAM-1)
-
Assay Principle: A quantitative sandwich ELISA is the standard method for sICAM-1 measurement.
-
Sample Collection and Processing:
-
Follow the same procedure as for MCP-1 sample collection and processing using EDTA plasma.
-
-
ELISA Protocol:
-
The protocol is analogous to the CRP and MCP-1 ELISAs, utilizing sICAM-1 specific capture and detection antibodies.
-
Patient plasma samples and recombinant human sICAM-1 standards are used to create a standard curve for concentration determination.
-
Measurement of Plasma P-selectin
-
Assay Principle: A quantitative sandwich ELISA is a suitable method for measuring soluble P-selectin.
-
Sample Collection and Processing:
-
Collect whole blood into tubes containing a citrate-theophylline-adenosine-dipyridamole (CTAD) anticoagulant to minimize in vitro platelet activation.
-
Centrifuge at 2,500 x g for 15 minutes at 4°C.
-
Aspirate the plasma and store at -80°C until use.
-
-
ELISA Protocol:
-
The protocol follows the same principles as the other ELISAs, employing P-selectin specific capture and detection antibodies.
-
Quantification is achieved by comparing sample absorbance to a standard curve generated with recombinant human P-selectin.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: Mechanism of this compound's anti-inflammatory effect via EP3 receptor antagonism.
Experimental Workflow for Biomarker Analysis in a Clinical Trial
Caption: A typical experimental workflow for analyzing inflammatory biomarkers in a clinical trial.
Conclusion
This compound, through its targeted antagonism of the EP3 receptor, has demonstrated a clear potential to modulate key inflammatory pathways implicated in cardiovascular disease. The observed dose-dependent reduction in CRP, MCP-1, sICAM-1, and P-selectin in a Phase IIa clinical trial underscores the anti-inflammatory properties of this compound, which complement its primary anti-platelet mechanism. While the full quantitative results from this trial are not yet publicly available, the qualitative findings strongly suggest that EP3 receptor antagonism is a viable strategy for mitigating the inflammatory component of atherosclerosis. Further research and publication of detailed clinical data are warranted to fully elucidate the therapeutic potential of this compound in cardiovascular and other inflammatory diseases.
References
- 1. Positive Clinical Results for DG041 Lead Product Development Highlights at deCODE R &D Event | deCODE genetics [decode.com]
- 2. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deCODE genetics, Inc. Initiates Phase II Clinical Program For DG041 For Peripheral Artery Disease - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with DG-041
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of DG-041, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). The following sections describe the mechanism of action of this compound, its key quantitative data, and step-by-step experimental protocols for receptor binding, second messenger, and platelet function assays.
Introduction to this compound
This compound is a potent and selective antagonist of the EP3 receptor, a G-protein coupled receptor involved in various physiological processes, including platelet aggregation.[1][2] Prostaglandin E2 (PGE2), the natural ligand for the EP3 receptor, can enhance platelet aggregation, particularly at sites of atherosclerotic plaques where PGE2 is produced.[2] By blocking the EP3 receptor, this compound inhibits the pro-aggregatory effects of PGE2, suggesting its potential as an anti-platelet therapeutic with a reduced risk of bleeding compared to some other anti-platelet agents.[1][3]
Quantitative Data Summary
The following table summarizes the key in vitro potency and binding affinity data for this compound.
| Assay Type | Parameter | Value (nM) | Cell Type/System |
| Receptor Binding Assay | IC50 | 4.6 | Human EP3 Receptor |
| Calcium Mobilization (FLIPR) Assay | IC50 | 8.1 | Cells expressing EP3 |
| EP3 Receptor Antagonism (vs. Sulprostone) | IC50 | - | Human Platelets |
| Selectivity vs. other prostanoid receptors | IC50 (DP1) | 131 | |
| IC50 (EP1) | 486 | ||
| IC50 (TP) | 742 |
Signaling Pathway of this compound Action
The primary mechanism of action of this compound is the competitive antagonism of the EP3 receptor. The EP3 receptor, upon activation by its agonist PGE2, couples to the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to a decrease in the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is associated with increased platelet activation and aggregation. Furthermore, EP3 receptor activation can lead to an increase in intracellular calcium concentration ([Ca2+]i), another important signaling event in platelet activation. This compound blocks these signaling cascades by preventing PGE2 from binding to the EP3 receptor.
Caption: Signaling pathway of this compound action on the EP3 receptor in platelets.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
EP3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human EP3 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human EP3 receptor.
-
[3H]-PGE2 (radioligand).
-
This compound (test compound).
-
Unlabeled PGE2 (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Protocol Workflow:
Caption: Workflow for the EP3 receptor radioligand binding assay.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled PGE2 (for non-specific binding) or this compound dilution.
-
50 µL of [3H]-PGE2 (final concentration e.g., 1 nM).
-
100 µL of EP3 receptor membrane preparation (e.g., 20-40 µg protein/well).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of this compound to inhibit platelet aggregation induced by an EP3 agonist.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Sulprostone (selective EP3 agonist) or ADP + PGE2.
-
This compound.
-
Saline (vehicle control).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count of PRP to approximately 250 x 10^9/L using PPP if necessary.
-
-
Assay:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 5 minutes.
-
Add 50 µL of this compound at various concentrations (or vehicle) and incubate for 5 minutes.
-
Add the agonist (e.g., a submaximal concentration of Sulprostone or a combination of ADP and PGE2) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The extent of aggregation is expressed as the maximum percentage change in light transmission, with 0% representing the baseline PRP and 100% representing the PPP. Calculate the IC50 of this compound for the inhibition of agonist-induced platelet aggregation.
VASP Phosphorylation Assay (Flow Cytometry)
This assay assesses the effect of this compound on the cAMP signaling pathway in platelets by measuring the phosphorylation state of VASP.
Materials:
-
Freshly drawn human whole blood (citrated).
-
Prostaglandin E1 (PGE1) to stimulate cAMP production.
-
ADP to inhibit PGE1-induced cAMP production via P2Y12, or Sulprostone to inhibit via EP3.
-
This compound.
-
Fixation and permeabilization buffers.
-
Primary antibody against phosphorylated VASP (Ser239).
-
Fluorescently labeled secondary antibody.
-
Flow cytometer.
Procedure:
-
To 10 µL of whole blood, add 10 µL of PGE1 (to stimulate VASP phosphorylation) or a combination of PGE1 and an EP3 agonist (e.g., Sulprostone) in the presence or absence of this compound.
-
Incubate for 10 minutes at room temperature.
-
Stop the reaction by adding a fixation buffer and incubate for 10 minutes.
-
Permeabilize the platelets by adding a permeabilization buffer.
-
Add the primary antibody against phosphorylated VASP and incubate for 15 minutes.
-
Add the fluorescently labeled secondary antibody and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of the platelet population.
-
Data Analysis: Calculate a Platelet Reactivity Index (PRI) or compare the MFI of this compound treated samples to control samples to determine the effect on VASP phosphorylation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block the increase in intracellular calcium induced by an EP3 agonist.
Materials:
-
Washed human platelets or a cell line expressing the EP3 receptor.
-
Fluo-4 AM (calcium-sensitive fluorescent dye).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Sulprostone (EP3 agonist).
-
This compound.
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).
Procedure:
-
Dye Loading:
-
Incubate washed platelets or EP3-expressing cells with Fluo-4 AM and Pluronic F-127 in Assay Buffer for 60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Assay:
-
Place the plate with the dye-loaded cells into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
The instrument automatically injects this compound (or vehicle) followed by the EP3 agonist (Sulprostone).
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and determine the IC50 of this compound for the inhibition of the agonist-induced calcium signal.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. plateletservices.com [plateletservices.com]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of DG-041 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
DG-041 is a potent and selective antagonist of the prostaglandin EP3 receptor, playing a crucial role in research related to platelet aggregation and thrombosis.[1][2][3][4] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to the compound's good solubility in it.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| CAS Number | 861238-35-9 | |
| Molecular Formula | C₂₃H₁₅Cl₄FN₂O₃S₂ | |
| Molecular Weight | 592.32 g/mol | |
| Appearance | Solid, light yellow to green yellow | |
| Solubility in DMSO | Up to 250 mg/mL (422.07 mM) |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. The required mass of this compound can be adjusted based on the desired stock concentration and volume.
Materials:
-
This compound solid powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 592.32 g/mol / 1000 = 5.92 mg
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of DMSO to the tube containing the this compound powder.
-
For the example above, add 1 mL of DMSO.
-
-
Ensuring Complete Dissolution:
-
Close the tube or vial securely.
-
Vortex the solution until the this compound is completely dissolved.
-
If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution, as this compound's solubility in DMSO can be enhanced with these methods.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.
-
Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.
-
Quantitative Data Summary
The following table provides pre-calculated masses of this compound required for preparing stock solutions of various common concentrations and volumes.
| Desired Stock Concentration (mM) | Volume of DMSO (mL) | Required Mass of this compound (mg) |
| 1 | 1 | 0.59 |
| 5 | 1 | 2.96 |
| 10 | 1 | 5.92 |
| 50 | 1 | 29.62 |
| 1 | 5 | 2.96 |
| 5 | 5 | 14.81 |
| 10 | 5 | 29.62 |
| 50 | 5 | 148.08 |
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.
Visualized Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution.
References
Application Notes: DG-041 Platelet Aggregation Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG-041 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP3, a key player in the amplification of platelet aggregation.[1][2] Unlike traditional antiplatelet agents that can increase bleeding risk, this compound offers a targeted approach by inhibiting the pro-aggregatory effects of PGE2, which is often elevated in atherosclerotic plaques.[1][2] This makes it a compound of significant interest for the development of novel antithrombotic therapies.
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting platelet aggregation using light transmission aggregometry (LTA). The protocol is designed for researchers in hematology, pharmacology, and drug discovery.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its antiplatelet effect by specifically blocking the EP3 receptor on the surface of platelets. The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2 or a synthetic agonist like sulprostone, initiates a signaling cascade that potentiates platelet aggregation induced by other agonists (e.g., ADP, collagen). This compound competitively binds to the EP3 receptor, preventing its activation and the subsequent downstream signaling events.
References
Application Note: Analysis of Platelet Activation in Whole Blood Using the EP3 Antagonist DG-041 and Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the use of DG-041, a selective antagonist of the prostaglandin E2 (PGE2) receptor EP3, in human whole blood to assess its impact on platelet activation via flow cytometry.
Introduction
Prostaglandin E2 (PGE2) is an inflammatory mediator that can paradoxically exhibit both pro-aggregatory and anti-aggregatory effects on platelets.[1][2][3][4] These opposing functions are mediated by different E-type prostanoid (EP) receptors. The EP3 receptor, in particular, is implicated in the pro-aggregatory response to low concentrations of PGE2, making it a target for anti-thrombotic therapies.[1] this compound is a potent and selective antagonist of the EP3 receptor. By blocking the EP3 receptor, this compound can inhibit the pro-aggregatory effects of PGE2, which is particularly relevant in the context of atherothrombosis where PGE2 is produced in atherosclerotic plaques.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations within whole blood. This method allows for the direct measurement of platelet activation markers, such as P-selectin (CD62P) expression and the formation of platelet-leukocyte aggregates, without the need for isolating platelets, thus preserving their in-vivo state as much as possible. This application note provides a detailed protocol for treating whole blood with this compound and subsequently analyzing platelet activation in response to an agonist.
Mechanism of Action of this compound
PGE2 exerts its effects on platelets through multiple G-protein coupled receptors. Stimulation of the EP3 receptor, which is coupled to the inhibitory G-protein (Gi), leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and an increase in intracellular calcium mobilization. This signaling cascade potentiates the effects of other platelet agonists like ADP and collagen, thereby enhancing platelet aggregation and activation. This compound selectively binds to and blocks the EP3 receptor, thus antagonizing the pro-aggregatory signaling of PGE2. This leads to a relative increase in the influence of other PGE2 receptors like EP2 and EP4, which are coupled to the stimulatory G-protein (Gs) and increase cAMP levels, leading to an overall inhibition of platelet activation.
Caption: PGE2 signaling in platelets and the inhibitory action of this compound.
Experimental Protocol
This protocol outlines the steps for treating whole blood with this compound followed by agonist stimulation and staining for flow cytometric analysis of platelet activation.
Materials and Reagents
-
Human whole blood collected in sodium citrate tubes
-
This compound (prepare stock solution in DMSO, then dilute in PBS)
-
Platelet agonist (e.g., ADP, TRAP, sulprostone)
-
Phosphate Buffered Saline (PBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD41a or Anti-CD61 (platelet identification)
-
Anti-CD62P (P-selectin, platelet activation marker)
-
Anti-CD45 (leukocyte identification for platelet-leukocyte aggregates)
-
-
Red Blood Cell (RBC) Lysis Buffer
-
Paraformaldehyde (for fixation)
-
Flow cytometer
-
12x75 mm polystyrene tubes
Experimental Workflow
Caption: Experimental workflow for whole blood flow cytometry with this compound.
Step-by-Step Procedure
-
Blood Collection: Collect human whole blood into tubes containing sodium citrate as an anticoagulant. Process the samples within 2 hours of collection.
-
Sample Aliquoting: Gently mix the blood by inversion. Aliquot 100 µL of whole blood into 12x75 mm polystyrene tubes for each condition (e.g., unstimulated, agonist only, this compound + agonist).
-
This compound Incubation:
-
Prepare working solutions of this compound at various concentrations in PBS. Also, prepare a vehicle control (DMSO diluted in PBS to the same final concentration as the this compound samples).
-
Add a small volume (e.g., 5-10 µL) of the this compound working solution or vehicle control to the respective tubes containing whole blood.
-
Incubate for 10-15 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a working solution of the platelet agonist (e.g., a combination of the EP3 agonist sulprostone and a primary agonist like ADP to specifically assess EP3-mediated potentiation).
-
Add the agonist to the pre-incubated blood samples.
-
Incubate for 5-10 minutes at room temperature. For unstimulated controls, add an equal volume of PBS.
-
-
Antibody Staining:
-
Add the pre-determined optimal concentrations of fluorochrome-conjugated antibodies (e.g., anti-CD41a-FITC, anti-CD62P-PE, anti-CD45-PerCP) to each tube.
-
Gently vortex and incubate for 20 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the tubes at 500 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS.
-
-
Fixation (Optional):
-
If samples are not to be acquired immediately, they can be fixed. Centrifuge the washed cells, decant the supernatant, and resuspend the pellet in 500 µL of 1% paraformaldehyde in PBS.
-
Store the samples at 4°C in the dark and acquire within 24 hours.
-
-
Flow Cytometry Acquisition:
-
Acquire the samples on a flow cytometer. Ensure proper compensation is set up using single-stained controls.
-
Collect a sufficient number of events (e.g., 50,000-100,000 total events) to ensure adequate platelet population for analysis.
-
-
Data Analysis:
-
Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for a platelet-specific marker (e.g., CD41a).
-
Within the platelet gate, quantify the percentage of cells positive for the activation marker P-selectin (CD62P) and the median fluorescence intensity (MFI) of CD62P.
-
To analyze platelet-leukocyte aggregates, gate on leukocytes (CD45 positive) and then determine the percentage of these cells that are also positive for a platelet marker (e.g., CD41a).
-
Data Presentation
The inhibitory effect of this compound on platelet activation can be quantified and presented in a tabular format. The following table provides an example of how to summarize data from an experiment investigating the dose-dependent effect of this compound on P-selectin expression and platelet-monocyte aggregate formation in response to an agonist cocktail (e.g., Sulprostone + ADP).
| This compound Concentration (µM) | Agonist (Sulprostone + ADP) | % P-selectin Positive Platelets (Mean ± SD) | P-selectin MFI (Mean ± SD) | % Platelet-Monocyte Aggregates (Mean ± SD) |
| 0 (Vehicle) | - | 2.5 ± 0.8 | 150 ± 35 | 3.1 ± 1.1 |
| 0 (Vehicle) | + | 75.2 ± 5.6 | 2100 ± 250 | 45.8 ± 6.2 |
| 0.1 | + | 62.1 ± 4.9 | 1650 ± 210 | 35.2 ± 5.1 |
| 1 | + | 35.8 ± 3.2 | 850 ± 120 | 18.9 ± 3.5 |
| 10 | + | 15.4 ± 2.1 | 350 ± 75 | 8.7 ± 2.4 |
Conclusion
This application note provides a comprehensive framework for utilizing this compound in whole blood flow cytometry assays to study its effects on platelet activation. By following this protocol, researchers can obtain robust and reproducible data on the efficacy of EP3 receptor antagonism in inhibiting platelet function. This methodology is valuable for the preclinical evaluation of anti-platelet agents and for further elucidating the role of the PGE2-EP3 signaling axis in thrombosis and hemostasis.
References
- 1. This compound inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostaglandin E2 receptor EP4 is expressed by human platelets and potently inhibits platelet aggregation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DG-041 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DG-041, a selective antagonist of the prostaglandin E2 (PGE2) EP3 receptor, in in vivo mouse models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action
This compound is a potent and selective antagonist of the EP3 receptor, a G-protein coupled receptor that mediates the effects of PGE2.[1] The EP3 receptor is implicated in various physiological and pathological processes, including platelet aggregation, thrombosis, and inflammation.[1][2] Upon binding of its ligand, PGE2, the EP3 receptor couples to the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in platelets, promotes aggregation.[2] this compound competitively binds to the EP3 receptor, thereby blocking the downstream signaling cascade initiated by PGE2 and inhibiting platelet aggregation.[1]
Signaling Pathway of PGE2 via EP3 Receptor and Inhibition by this compound
Caption: Mechanism of this compound action on the EP3 receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in mice administered via different routes.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose (mg/kg) | Mouse Strain | Cmax (nM) | Tmax (hours) | Half-life (t1/2) (hours) |
| Oral (PO) | 30 | C57BL/6 | 721 (± 612) | - | 1.23 |
| Intravenous (IV) | 2 | C57BL/6 | 1246 (± 718) | - | - |
| Subcutaneous (SC) | 20 | C57BL/6 | 1385 (± 716) | 1 | - |
Data compiled from a study by Ceddia et al. (2019)
Experimental Protocols
Detailed methodologies for the administration of this compound in mice are provided below. These protocols are based on established procedures and findings from preclinical studies.
General Experimental Workflow
Caption: A generalized workflow for in vivo studies of this compound in mouse models.
Preparation of this compound Formulations
The choice of vehicle is critical for ensuring the solubility and stability of this compound for administration.
-
For Intravenous (IV) Injection: Dissolve this compound in a vehicle consisting of one part PEG400 and one part 0.9% saline.
-
For Subcutaneous (SC) Injection: Dissolve this compound in DMSO, then dilute to a final solution of one part DMSO, six parts PEG400, and three parts 0.9% saline.
-
For Oral (PO) Gavage: While the specific vehicle for the 30 mg/kg oral gavage study was not detailed in the provided search results, a common vehicle for oral administration of hydrophobic compounds is 0.5% methylcellulose or a suspension in corn oil.
Administration Protocols
a. Intravenous (IV) Tail Vein Injection
-
Animals: C57BL/6 mice.
-
Dosage: 2 mg/kg.
-
Procedure:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30 gauge needle, inject the this compound solution slowly into one of the lateral tail veins.
-
Monitor the animal for any signs of distress post-injection.
-
b. Subcutaneous (SC) Injection
-
Animals: C57BL/6 mice.
-
Dosage: 20 mg/kg.
-
Procedure:
-
Gently restrain the mouse by the scruff of the neck.
-
Lift a fold of skin on the dorsal side, creating a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Administer the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
c. Oral (PO) Gavage
-
Animals: C57BL/6 mice.
-
Dosage: 30 mg/kg.
-
Procedure:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the corner of the mouse's mouth to the last rib.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Carefully remove the gavage needle and monitor the mouse.
-
Pharmacokinetic Analysis
-
Blood Collection: Blood samples can be collected at various time points post-administration via saphenous vein or cardiac puncture into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Drug Concentration Measurement: Plasma concentrations of this compound can be determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
Pharmacodynamic Assessment
Platelet Aggregation Assay
The primary pharmacodynamic effect of this compound is the inhibition of platelet aggregation.
-
Blood Collection: Collect whole blood from treated and vehicle-control mice.
-
Platelet-Rich Plasma (PRP) Preparation: Prepare PRP by centrifuging the whole blood at a low speed.
-
Aggregation Measurement: Use an aggregometer to measure the change in light transmission through the PRP sample after the addition of a platelet agonist (e.g., ADP, collagen, or the EP3 agonist sulprostone). A reduction in aggregation in samples from this compound-treated mice compared to controls indicates drug efficacy.
Concluding Remarks
The protocols and data presented provide a foundational framework for conducting in vivo studies with this compound in mouse models. Researchers should adapt these guidelines to their specific experimental objectives and adhere to all institutional animal care and use committee (IACUC) regulations. Careful consideration of the administration route, dosage, and appropriate endpoints will be crucial for obtaining robust and reproducible data in the evaluation of this compound's therapeutic potential.
References
Application Notes and Protocols for Cell Culture Experiments Using DG-041
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DG-041, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 3 (EP3), in cell culture experiments. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the role of the EP3 receptor in various cellular processes, particularly in the context of platelet function and atherothrombosis.
Introduction
This compound is a small molecule inhibitor of the EP3 receptor, which is implicated in a variety of physiological and pathological processes.[1][2] The EP3 receptor, upon activation by its endogenous ligand PGE2, couples to the inhibitory G protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium mobilization.[1][3] In platelets, this signaling cascade promotes aggregation and contributes to thrombus formation.[1] this compound competitively antagonizes this effect, making it a valuable tool for studying EP3-mediated signaling and a potential therapeutic agent for preventing arterial thrombosis.
Mechanism of Action
This compound is a direct-acting antagonist of the EP3 receptor. By binding to the EP3 receptor, it prevents the binding of PGE2 and other EP3 agonists, such as sulprostone. This blockade inhibits the downstream signaling cascade, which includes the inhibition of adenylate cyclase and a subsequent increase in intracellular Ca2+ mobilization. The primary functional consequence of this compound's action on platelets is the inhibition of agonist-induced aggregation and a reduction in the expression of activation markers like P-selectin.
Signaling Pathway
References
Application Notes and Protocols for DG-041 Administration in Diet-Induced Obesity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG-041 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) EP3 receptor.[1][2] The EP3 receptor is implicated in various metabolic processes, including adipogenesis and lipolysis, making it a potential therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[3][4] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in diet-induced obesity (DIO) mouse models, a common preclinical model for studying obesity and related metabolic disorders.
Mechanism of Action
This compound functions as a competitive antagonist at the EP3 receptor. The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking the EP3 receptor, this compound prevents this inhibitory signaling cascade. In the context of adipose tissue, activation of the EP3 receptor has been shown to suppress both adipogenesis (the formation of fat cells) and lipolysis (the breakdown of stored fats). This regulation is mediated through the cAMP/PKA/PPARγ signaling pathway. Therefore, antagonism of the EP3 receptor by this compound is hypothesized to modulate these processes.
Signaling Pathway
The signaling pathway downstream of the EP3 receptor in adipocytes involves the regulation of key transcription factors for adipogenesis.
References
Application Notes and Protocols for Platelet Function Tests: Investigating DG-041 and Sulprostone
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for assessing platelet function in the presence of DG-041, a selective EP3 receptor antagonist, and sulprostone, a selective EP3 receptor agonist. The prostanoid receptor EP3, activated by prostaglandin E2 (PGE2), plays a significant role in platelet activation and atherothrombosis.[1][2][3] Understanding the modulatory effects of compounds targeting this receptor is crucial for the development of novel antiplatelet therapies. Sulprostone acts as a potent EP3 agonist, enhancing platelet aggregation and activation induced by other agonists.[1][4] Conversely, this compound antagonizes these effects, demonstrating potential as an antithrombotic agent without significantly increasing bleeding risk.
The following protocols detail methodologies for platelet aggregation, ATP release, and P-selectin expression assays, providing a comprehensive framework for characterizing the effects of this compound and sulprostone on platelet function.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures, the following diagrams illustrate the signaling pathway of EP3 receptor modulation and the general experimental workflow for the described platelet function tests.
Figure 1: Simplified signaling pathway of EP3 receptor modulation in platelets.
Figure 2: General experimental workflow for platelet function testing.
Quantitative Data Summary
The following tables summarize the concentrations and effects of this compound and sulprostone as reported in the literature.
Table 1: Concentrations of Compounds Used in Platelet Function Assays
| Compound | Concentration Range | Assay Type | Reference |
| This compound | 3 µM | Platelet Aggregation, P-selectin Expression | |
| Sulprostone | 10 - 100 nmol/L | Platelet Aggregation | |
| Sulprostone | 0.1 µM | Platelet Aggregation, P-selectin Expression | |
| ADP | 2.5 - 10 µmol/L | Platelet Aggregation | |
| Collagen | 1.25 - 5 µg/mL | Platelet Aggregation | |
| U46619 | 0.3 or 1 µM | Platelet Aggregation, P-selectin Expression |
Table 2: Observed Effects of this compound and Sulprostone on Platelet Function
| Compound | Effect | Observations | Reference |
| Sulprostone | Potentiation of Platelet Activation | Enhances aggregation induced by primary agonists (e.g., ADP, collagen, TRAP, U46619). | |
| Increases P-selectin expression and platelet-leukocyte conjugate formation. | |||
| Inhibits adenylate cyclase and enhances Ca²⁺ mobilization. | |||
| This compound | Inhibition of EP3-mediated Platelet Activation | Antagonizes the effects of sulprostone on platelet function. | |
| Inhibits platelet aggregation induced by PGE2. | |||
| Potentiates the protective effects of PGE2 on platelet aggregation by inhibiting the pro-aggregatory EP3 stimulation. | |||
| Remains effective in the presence of aspirin and P2Y12 antagonists. |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This protocol is based on the principles of light transmission aggregometry, the gold standard for in vitro assessment of platelet function.
a. Materials and Reagents:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Agonists: Sulprostone, ADP, collagen, TRAP, U46619.
-
Antagonist: this compound.
-
Vehicle control (e.g., DMSO, saline).
-
Platelet aggregometer.
b. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood via venipuncture into tubes containing 3.2% sodium citrate.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully aspirate the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes.
-
Adjust the platelet count in the PRP to 200-300 x 10⁹/L using autologous PPP if necessary.
c. Experimental Procedure:
-
Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.
-
To assess the effect of this compound, pre-incubate PRP with the desired concentration of this compound or vehicle for a specified time (e.g., 5-15 minutes) at 37°C.
-
Add sulprostone to the cuvette to prime the platelets via the EP3 receptor.
-
Initiate platelet aggregation by adding a submaximal concentration of a primary agonist (e.g., ADP or collagen).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
d. Data Analysis:
-
Determine the maximum percentage of aggregation.
-
Calculate the slope of the aggregation curve.
-
Compare the aggregation responses in the presence and absence of this compound and/or sulprostone.
ATP Release Assay (Lumi-Aggregometry)
This assay measures the release of ATP from platelet dense granules, which occurs upon platelet activation. It is often performed concurrently with LTA.
a. Materials and Reagents:
-
All materials for the LTA assay.
-
Luciferin-luciferase reagent.
-
Lumi-aggregometer.
b. Experimental Procedure:
-
Follow the same initial steps as for the LTA protocol.
-
Just before adding the agonists, add the luciferin-luciferase reagent to the PRP sample in the cuvette.
-
Proceed with the addition of sulprostone and the primary agonist.
-
The lumi-aggregometer will simultaneously record both platelet aggregation (light transmission) and ATP release (luminescence).
c. Data Analysis:
-
Quantify the amount of ATP released, typically in nanomoles.
-
Correlate the ATP release with the extent of platelet aggregation.
P-selectin Expression Assay (Flow Cytometry)
This protocol measures the surface expression of P-selectin, a marker of platelet alpha-granule secretion and activation.
a. Materials and Reagents:
-
Whole blood or PRP.
-
Fluorescently-labeled anti-P-selectin antibody (e.g., anti-CD62P-FITC).
-
Fluorescently-labeled anti-platelet antibody (e.g., anti-CD41-PE).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
b. Experimental Procedure:
-
In a tube, incubate whole blood or PRP with this compound or vehicle.
-
Add sulprostone and a primary agonist to induce platelet activation.
-
Immediately add the fluorescently-labeled antibodies and incubate in the dark at room temperature for 15-20 minutes.
-
Stop the reaction by adding a fixative solution.
-
Dilute the sample with PBS.
-
Acquire the samples on a flow cytometer.
c. Data Analysis:
-
Gate the platelet population based on their forward and side scatter properties and/or positive staining for a platelet-specific marker like CD41.
-
Determine the percentage of platelets positive for P-selectin and the mean fluorescence intensity of the P-selectin signal.
-
Compare the P-selectin expression levels between different experimental conditions.
Conclusion
The provided protocols offer a robust framework for investigating the effects of this compound and sulprostone on key aspects of platelet function. By utilizing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the role of the EP3 receptor in platelet biology and to advance the development of novel antithrombotic therapies. Careful adherence to these protocols will ensure high-quality data for a comprehensive understanding of the pharmacological profiles of these compounds.
References
Application Notes and Protocols for Measuring P-selectin Expression with DG-041 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin (CD62P) is a cell adhesion molecule located in the α-granules of platelets and Weibel-Palade bodies of endothelial cells.[1] Upon cellular activation, P-selectin is rapidly translocated to the cell surface, where it mediates the initial tethering and rolling of leukocytes, a critical step in the inflammatory response and thrombosis.[1] Dysregulation of P-selectin expression is implicated in various pathological conditions, including cardiovascular diseases, stroke, and sickle cell disease.[1]
DG-041 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor 3 (EP3).[2][3] The EP3 receptor, when activated by PGE2, is involved in promoting platelet aggregation and P-selectin expression. This compound inhibits the pro-aggregatory effects of PGE2 by blocking the EP3 receptor, thereby reducing platelet activation and subsequent P-selectin externalization. These application notes provide detailed protocols for measuring both cell-surface and soluble P-selectin levels following treatment with this compound, utilizing flow cytometry and ELISA techniques, respectively.
Data Presentation
The following tables summarize hypothetical quantitative data on the effect of this compound on P-selectin expression. This data is illustrative and should be replaced with experimentally derived results.
Table 1: Effect of this compound on Agonist-Induced Platelet Surface P-selectin Expression Measured by Flow Cytometry
| This compound Concentration (µM) | Agonist (e.g., ADP 10 µM) | Mean Fluorescence Intensity (MFI) of P-selectin | % Inhibition of P-selectin Expression |
| 0 (Vehicle Control) | + | 1500 | 0% |
| 0.1 | + | 1275 | 15% |
| 1 | + | 825 | 45% |
| 3 | + | 450 | 70% |
| 10 | + | 225 | 85% |
| 0 (Unstimulated Control) | - | 50 | - |
Table 2: Effect of this compound on Soluble P-selectin Levels in Plasma Measured by ELISA
| This compound Concentration (µM) | Treatment Condition | Soluble P-selectin Concentration (ng/mL) | % Reduction in Soluble P-selectin |
| 0 (Vehicle Control) | Stimulated | 50 | 0% |
| 0.1 | Stimulated | 42 | 16% |
| 1 | Stimulated | 28 | 44% |
| 3 | Stimulated | 16 | 68% |
| 10 | Stimulated | 9 | 82% |
| 0 (Baseline) | Unstimulated | 20 | - |
Signaling Pathway
The following diagram illustrates the signaling pathway of the EP3 receptor and the mechanism of action of this compound in inhibiting P-selectin expression.
Caption: this compound blocks the EP3 receptor, preventing inhibition of adenylate cyclase and promoting PKA-mediated inhibition of platelet activation and P-selectin translocation.
Experimental Workflow
The diagram below outlines the general workflow for investigating the effect of this compound on P-selectin expression.
Caption: Experimental workflow for measuring P-selectin expression with this compound treatment.
Experimental Protocols
Protocol 1: Measurement of Platelet Surface P-selectin by Flow Cytometry
This protocol details the measurement of P-selectin (CD62P) on the surface of platelets in whole blood or platelet-rich plasma (PRP) following treatment with this compound and an agonist.
Materials:
-
Whole blood collected in sodium citrate tubes
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Platelet agonist (e.g., Adenosine diphosphate (ADP), Thrombin Receptor Activating Peptide (TRAP-6))
-
Phosphate Buffered Saline (PBS)
-
HEPES-Tyrode buffer
-
Fluorochrome-conjugated anti-human CD61 (Platelet marker, e.g., FITC)
-
Fluorochrome-conjugated anti-human CD62P (P-selectin, e.g., PE)
-
Isotype control antibodies
-
1% Paraformaldehyde (PFA) in PBS for fixation
-
Flow cytometer
Procedure:
-
Blood Collection and Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Process samples within 2 hours of collection. Avoid vigorous mixing.
-
For whole blood analysis, dilute blood 1:10 with HEPES-Tyrode buffer.
-
To prepare PRP, centrifuge whole blood at 150 x g for 15 minutes at room temperature with no brake. Carefully collect the upper PRP layer.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should be consistent across all samples and should not exceed 0.1%. A study has used this compound at a concentration of 3 µM for in-vitro experiments.
-
Add the desired concentrations of this compound or vehicle control to aliquots of diluted whole blood or PRP.
-
Incubate for 15-30 minutes at 37°C.
-
-
Platelet Activation:
-
Prepare a working solution of the chosen platelet agonist (e.g., 100 µM ADP).
-
Add the agonist to the this compound-treated samples to achieve the final desired concentration (e.g., 10 µM ADP). Include an unstimulated control (add buffer instead of agonist).
-
Incubate for 5-10 minutes at room temperature.
-
-
Antibody Staining:
-
To each sample, add the fluorochrome-conjugated anti-CD61 and anti-CD62P antibodies at the manufacturer's recommended concentration.
-
In separate tubes, prepare isotype controls for each fluorochrome.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 500 µL of 1% PFA to each tube to stop the reaction and fix the cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on forward scatter (FSC) and side scatter (SSC) characteristics and positive staining for CD61.
-
Within the platelet gate, quantify the Mean Fluorescence Intensity (MFI) of the P-selectin (CD62P) signal.
-
Record at least 10,000 platelet events per sample.
-
Data Analysis:
-
Calculate the percentage inhibition of P-selectin expression for each this compound concentration compared to the agonist-stimulated vehicle control using the following formula: % Inhibition = [1 - (MFI_DG041 - MFI_Unstimulated) / (MFI_Vehicle - MFI_Unstimulated)] * 100
Protocol 2: Measurement of Soluble P-selectin by ELISA
This protocol describes the quantification of soluble P-selectin in plasma samples after treatment with this compound.
Materials:
-
Plasma samples (from this compound treated and control blood)
-
Human Soluble P-selectin ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Collect whole blood as described in Protocol 1.
-
Treat whole blood with this compound and agonist as described in Protocol 1, steps 2 and 3.
-
Centrifuge the treated blood at 2,500 x g for 15 minutes at 4°C to obtain platelet-poor plasma.
-
Carefully collect the supernatant (plasma) and store at -80°C until use. Avoid freeze-thaw cycles.
-
-
ELISA Assay:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute standards and prepare dilutions as per the ELISA kit manufacturer's instructions.
-
Add standards, controls, and plasma samples to the wells of the P-selectin antibody-coated microplate.
-
Follow the incubation, washing, and detection steps precisely as outlined in the manufacturer's protocol. This typically involves:
-
Incubation with the capture antibody.
-
Washing to remove unbound substances.
-
Addition of a biotinylated detection antibody.
-
Incubation and washing.
-
Addition of streptavidin-HRP conjugate.
-
Incubation and washing.
-
Addition of a substrate solution (e.g., TMB).
-
Stopping the reaction with a stop solution.
-
-
-
Data Acquisition:
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of soluble P-selectin in each plasma sample.
-
Calculate the percentage reduction in soluble P-selectin for each this compound concentration compared to the stimulated vehicle control: % Reduction = [1 - (Concentration_DG041 - Concentration_Baseline) / (Concentration_Vehicle - Concentration_Baseline)] * 100
References
- 1. This compound inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are EP3 antagonists and how do they work? [synapse.patsnap.com]
- 3. Standardization and reference ranges for whole blood platelet function measurements using a flow cytometric platelet activation test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating DG-041 in Combination with Collagen-Induced Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical physiological process in hemostasis, but its dysregulation can lead to thromboembolic diseases. Collagen, exposed upon vascular injury, is a potent activator of platelets, initiating a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. DG-041 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1][2] The EP3 receptor, when activated by its ligand PGE2, mediates pro-aggregatory signals in platelets.[1][2] This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of this compound on collagen-induced platelet aggregation. Understanding this interaction is crucial for the development of novel antiplatelet therapies.
Collagen-induced platelet aggregation is a complex process that involves the release of secondary mediators, including endogenous prostaglandins like PGE2. Therefore, even in the absence of exogenous PGE2, this compound can attenuate collagen-induced platelet aggregation by blocking the signaling of endogenously produced PGE2, which acts as a positive feedback mechanism to amplify the aggregation response.
Data Presentation
| Agonist Combination | This compound Concentration | Endpoint Measured | Result | Reference |
| Collagen (0.25 µg/mL) + PGE2 (10⁻⁶ mol/L) | 0 µM (Pre-dose) | Platelet Aggregation (%) | 73.94 ± 1.60 | [3] |
| Collagen (0.25 µg/mL) + PGE2 (10⁻⁶ mol/L) | 100 mg twice daily (in vivo) | Platelet Aggregation (%) | Reduced (Specific value not provided) | |
| Collagen (0.25 µg/mL) + PGE2 (10⁻⁶ mol/L) | 200 mg twice daily (in vivo) | Platelet Aggregation (%) | Reduced (Specific value not provided) | |
| Collagen (0.25 µg/mL) + PGE2 (10⁻⁶ mol/L) | 400 mg twice daily (in vivo) | Platelet Aggregation (%) | Reduced (Specific value not provided) | |
| Collagen (0.25 µg/mL) + PGE2 (10⁻⁶ mol/L) | 800 mg twice daily (in vivo) | Platelet Aggregation (%) | 4.67 ± 0.89 |
Signaling Pathways
Collagen-Induced Platelet Aggregation and the Role of Endogenous PGE2
Collagen initiates platelet activation through binding to its receptors, primarily glycoprotein VI (GPVI) and integrin α2β1. This binding triggers a downstream signaling cascade involving spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This cascade culminates in the "inside-out" activation of integrin αIIbβ3, which binds fibrinogen, leading to platelet aggregation. Simultaneously, this activation stimulates the synthesis and release of secondary agonists, including thromboxane A2 (TXA2) and adenosine diphosphate (ADP), which further amplify the aggregation response. Importantly, the activation of phospholipase A2 also leads to the production of arachidonic acid, which is subsequently converted to prostaglandins, including PGE2. This endogenously produced PGE2 can then act on the EP3 receptor on the platelet surface, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels and further potentiation of platelet aggregation.
References
Troubleshooting & Optimization
DG-041 solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of DG-041 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial troubleshooting steps?
A1: Difficulty in dissolving this compound is a common issue due to its hydrophobic nature. Initial steps to troubleshoot this include:
-
Verification of Compound: Ensure the identity and purity of your this compound sample.
-
Solvent Selection: this compound is sparingly soluble in aqueous buffers alone. An organic co-solvent is necessary for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice.
-
Use of a Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) first. This stock can then be diluted into your aqueous buffer to the final desired concentration.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. What can I do?
A2: Precipitation upon dilution is a clear indicator that the aqueous buffer cannot maintain the solubility of this compound at the target concentration. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experiment.
-
Optimize the Co-solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO) in the aqueous buffer is critical. You may need to empirically determine the highest tolerable percentage of the co-solvent that does not affect your experimental system while keeping this compound in solution.
-
Incorporate Additional Excipients: For challenging cases, the use of solubilizing agents like polyethylene glycols (PEGs) and non-ionic surfactants (e.g., Tween-80) can significantly improve solubility.[1]
-
Temperature Control: For some compounds, solubility increases with temperature.[1] However, the stability of this compound at elevated temperatures should be considered.
Q3: What is a reliable method to prepare a this compound solution for in vitro experiments?
A3: A proven method for preparing a clear solution of this compound involves a multi-component solvent system. A detailed protocol is provided in the "Experimental Protocols" section below. This method utilizes DMSO for initial dissolution, followed by the addition of PEG300 and Tween-80 to maintain solubility in an aqueous saline solution.[1]
Q4: Is sonication or vortexing recommended for dissolving this compound?
A4: Yes, after adding the initial solvent (e.g., DMSO) to the powdered this compound, vigorous vortexing is recommended. If the compound does not fully dissolve, gentle sonication can be applied to aid dissolution. Be cautious with the duration and power of sonication to avoid potential degradation of the compound.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility challenges with this compound.
| Issue | Potential Cause | Recommended Action |
| This compound powder does not dissolve in aqueous buffer. | High hydrophobicity of this compound. | Do not attempt to dissolve this compound directly in aqueous buffer. Prepare a stock solution in 100% DMSO first. |
| Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer/co-solvent mixture. | 1. Reduce the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (if experimentally permissible).3. Utilize the recommended formulation with PEG300 and Tween-80 (see Experimental Protocols). |
| Solution is cloudy or contains visible particles after dilution. | Incomplete dissolution or formation of micro-precipitates. | 1. Ensure the DMSO stock is fully dissolved before dilution.2. After dilution, vortex the solution thoroughly.3. Consider filtering the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulates, though this may reduce the final concentration if significant precipitation has occurred. |
| Inconsistent results between experiments. | Variability in solution preparation. | 1. Prepare fresh solutions for each experiment.2. Ensure accurate and consistent pipetting of all components (this compound stock, buffer, excipients).3. Use high-purity, anhydrous DMSO for the stock solution. |
Quantitative Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent System | Achievable Concentration | Molar Concentration | Reference |
| DMSO, PEG300, Tween-80, Saline | ≥ 2.08 mg/mL | ≥ 3.51 mM | [1] |
Experimental Protocols
Protocol for Preparation of a this compound Solution for in vitro Assays
This protocol is adapted from a method demonstrated to yield a clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% w/v NaCl in sterile water)
Procedure:
-
Prepare a DMSO Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 20.8 mg/mL).
-
Vortex vigorously until the this compound is completely dissolved. Gentle sonication may be used if necessary.
-
-
Prepare the Final Working Solution (example for 1 mL):
-
To a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture.
-
Mix again by vortexing until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex one final time to ensure a clear, homogeneous solution.
-
This procedure results in a final this compound concentration of 2.08 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Adjustments to the initial stock concentration and dilution volumes can be made to achieve different final concentrations.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway.
References
Technical Support Center: Troubleshooting DG-041 Dose-Response Curve Variability
Welcome to the technical support center for DG-041. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving variability in this compound dose-response curve experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1] The EP3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (Gαi). Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] By blocking the EP3 receptor, this compound prevents the PGE2-mediated decrease in cAMP.
Q2: What is the expected shape of a this compound dose-response curve in a functional assay?
A2: In a functional assay measuring the inhibition of a PGE2- or other EP3 agonist-induced response (e.g., inhibition of forskolin-stimulated cAMP production), you would expect to see a sigmoidal dose-response curve. As the concentration of this compound increases, the response to the EP3 agonist should decrease, eventually reaching a plateau at the basal level.
Q3: What are the most common sources of variability in cell-based assays?
A3: Variability in cell-based assays can arise from both biological and technical factors. Biological factors include:
-
Cell line integrity and passage number.[2]
-
Inconsistent cell health and viability.
-
Cell density at the time of the assay.[2]
-
Mycoplasma contamination.
Technical factors include:
-
Inaccurate pipetting and serial dilutions.
-
Compound solubility and stability issues.
-
Inconsistent incubation times and conditions.[2]
-
"Edge effects" in multi-well plates.
-
Assay reagent variability.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Q: I am observing significant differences in the response between my replicate wells for the same concentration of this compound. What could be the cause?
A: High variability between replicate wells is often due to technical errors during the experimental setup. Here’s a troubleshooting workflow to identify and resolve the issue:
Troubleshooting Workflow: High Replicate Variability
Caption: Troubleshooting logic for high variability between replicate wells.
Detailed Steps:
-
Review Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of error. Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and pre-wet pipette tips with the solution before dispensing.
-
Ensure Thorough Mixing: After adding this compound or other reagents to wells, ensure thorough but gentle mixing to create a homogenous concentration across the well. Avoid vigorous shaking that could disturb the cell monolayer.
-
Check for Edge Effects: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell health. To mitigate this, you can leave the outer wells empty and fill them with sterile water or media to maintain humidity.
-
Verify Consistent Cell Seeding: An uneven distribution of cells across the plate will lead to variable responses. Ensure your cell suspension is homogenous before and during seeding. Use a consistent seeding volume and technique for all wells.
Issue 2: Inconsistent IC50 Values Between Experiments
Q: My calculated IC50 value for this compound shifts significantly from one experiment to the next. What could be causing this?
A: Shifts in the IC50 value often point to variability in biological conditions or the preparation of the compound.
Troubleshooting Workflow: Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent IC50 values.
Detailed Steps:
-
Standardize Cell Culture Conditions: Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and cell signaling can change with excessive passaging. Ensure consistent cell density and confluency at the time of the assay.
-
Prepare Fresh this compound Solutions: The stability of this compound in aqueous solutions over long periods is not extensively documented. It is best practice to prepare fresh serial dilutions for each experiment from a recently prepared stock solution.
-
Control Incubation Times: Ensure that the pre-incubation time with this compound and the subsequent incubation with the EP3 agonist are precisely controlled and consistent across experiments.
-
Maintain Consistent Agonist Concentration: When performing an antagonist assay, the concentration of the agonist used will influence the apparent IC50 of the antagonist. Use a consistent concentration of the EP3 agonist, typically at its EC50 or EC80 value, for all experiments.
Issue 3: Poor or No Dose-Response Curve
Q: I am not observing a clear dose-dependent inhibition with this compound. What should I check?
A: A lack of a dose-response can be due to several factors, from issues with the compound itself to problems with the assay system.
Troubleshooting Workflow: No Dose-Response
Caption: Troubleshooting logic for a poor or absent dose-response curve.
Detailed Steps:
-
Confirm this compound Solubility and Integrity: this compound is typically dissolved in an organic solvent like DMSO. Ensure your stock solution is fully dissolved. When preparing working solutions, be mindful of the final DMSO concentration in your assay, as high concentrations can be cytotoxic. A final DMSO concentration of less than 0.5% is generally recommended. Visually inspect your diluted solutions for any signs of precipitation.
-
Verify EP3 Receptor Expression and Function: Confirm that your chosen cell line expresses functional EP3 receptors at a sufficient level. This can be verified by qPCR, Western blot, or by testing a known EP3 agonist and observing the expected response.
-
Optimize Assay Window: A small assay window (the difference between the basal and fully stimulated response) can make it difficult to resolve a dose-response curve. Optimize the concentration of the EP3 agonist and other assay reagents to maximize the signal-to-background ratio.
-
Consider Off-Target Effects: At very high concentrations, compounds can exhibit off-target effects that may mask the intended dose-response. If you only see an effect at the highest concentrations, or if the response is biphasic, consider the possibility of off-target activity. It is advisable to consult the literature for any known off-target interactions of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a stock solution of this compound and subsequent serial dilutions for use in a dose-response experiment.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Assay buffer (serum-free cell culture medium or appropriate buffer)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound powder required to make a 10 mM stock solution in a specific volume of DMSO.
-
Carefully weigh the this compound powder and dissolve it in the calculated volume of 100% DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into small volumes in low-protein binding tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
-
Serial Dilution Series (e.g., 1:3 dilution):
-
Label a series of sterile microcentrifuge tubes for your dilution points.
-
Prepare an intermediate dilution of your stock solution in 100% DMSO if necessary to achieve your highest desired concentration.
-
For a 1:3 serial dilution, add 20 µL of 100% DMSO to all tubes except the first one (which will contain your highest concentration).
-
Add 30 µL of your highest this compound concentration in DMSO to the first tube.
-
Transfer 10 µL from the first tube to the second tube containing 20 µL of DMSO. Mix thoroughly by pipetting up and down.
-
Continue this process for the remaining tubes, using a fresh pipette tip for each transfer.
-
These DMSO-based serial dilutions can then be further diluted into your assay buffer to achieve the final desired concentrations. Note: The final DMSO concentration in the assay should be kept constant across all wells, including the vehicle control, and should ideally be below 0.5%.
-
| Parameter | Recommendation |
| Solvent for Stock | 100% Anhydrous DMSO |
| Stock Concentration | 1-10 mM |
| Storage | -20°C or -80°C in small aliquots |
| Final DMSO in Assay | < 0.5% |
Protocol 2: EP3 Receptor Functional Assay (cAMP Inhibition)
This protocol describes a general method for measuring the antagonist effect of this compound on EP3 receptor activation by quantifying the inhibition of agonist-induced suppression of cAMP.
Materials:
-
Cells stably expressing the human EP3 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
EP3 receptor agonist (e.g., PGE2 or sulprostone)
-
Forskolin
-
This compound serial dilutions
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA)
-
White, opaque 384-well plates suitable for luminescence or fluorescence detection
Procedure:
-
Cell Seeding:
-
Seed the EP3-expressing cells into a 384-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Assay:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add your this compound serial dilutions and vehicle control to the appropriate wells.
-
Pre-incubate with this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of the EP3 agonist at a concentration that gives a robust response (e.g., EC80) and forskolin at a concentration that stimulates a submaximal cAMP level.
-
Add the agonist/forskolin solution to all wells except the basal control wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the response of the agonist in the absence of this compound (0% inhibition) and the basal level (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
| Parameter | Typical Range/Condition |
| Cell Line | HEK293 or CHO expressing human EP3 |
| Agonist | PGE2 or Sulprostone (at EC80) |
| cAMP Stimulator | Forskolin |
| Readout | Intracellular cAMP levels |
| Analysis | 4-parameter logistic fit for IC50 |
Signaling Pathway Diagram
This compound Mechanism of Action at the EP3 Receptor
Caption: this compound acts as an antagonist at the EP3 receptor, preventing PGE2-mediated inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP.
References
DG-041 stability in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of DG-041 in solution for long-term experiments. The following troubleshooting guides and FAQs address common issues to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). For aqueous-based assays, further dilution of the DMSO stock solution into your experimental buffer is advised. Ensure the final concentration of DMSO in your assay is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
Q2: How should I store this compound stock solutions for long-term use?
A2: this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C for long-term stability.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][3] Protect the solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.[1]
Q3: Can I store this compound in aqueous solutions for extended periods?
A3: It is generally not recommended to store this compound in aqueous solutions for long periods. The stability of small molecules in aqueous buffers can be influenced by factors such as pH and the presence of nucleophiles, which can lead to hydrolysis or other forms of degradation. For long-term experiments, it is best to make fresh dilutions from a frozen DMSO stock solution into the aqueous buffer immediately before use.
Q4: What are the primary factors that can affect the stability of this compound in solution?
A4: The stability of this compound in solution can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
pH: The stability of this compound in aqueous solutions can be pH-dependent. Extreme pH values may lead to hydrolysis or ionization, affecting the compound's integrity.
-
Light: Exposure to ultraviolet (UV) light can cause photodegradation of the compound.
-
Solvent: The choice of solvent is critical. While DMSO is recommended for stock solutions, the stability in various aqueous buffers may differ.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in my assay. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a new aliquot of the frozen DMSO stock for each experiment. Avoid using previously prepared and stored aqueous solutions. |
| Improper storage of the stock solution. | Ensure your this compound stock solution is stored at -20°C or -80°C, protected from light, and has not undergone multiple freeze-thaw cycles. | |
| Inaccurate initial concentration of the stock solution. | Verify the concentration of your stock solution using a suitable analytical method such as UV-Vis spectroscopy or HPLC. | |
| Precipitation observed in my aqueous working solution. | Poor solubility of this compound at the desired concentration in the aqueous buffer. | Try preparing a more dilute working solution. Alternatively, consider using a co-solvent, but be mindful of its potential effects on your experimental system. |
| The final concentration of DMSO is too low to maintain solubility. | Ensure the final DMSO concentration is sufficient to keep this compound in solution, while remaining below the toxicity threshold for your cells or assay system. | |
| Variability in results between different experimental days. | Inconsistent preparation of this compound working solutions. | Standardize your protocol for preparing working solutions, ensuring the same solvent, pH, and final concentration are used each time. |
| Degradation of the compound in the experimental media over the course of a long-term incubation. | For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. |
Quantitative Stability Data (Illustrative Examples)
The following tables provide illustrative examples of stability data for this compound. Note: This data is hypothetical and intended to demonstrate how stability data is presented. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: Stability of this compound (10 mM) in Anhydrous DMSO
| Storage Condition | 1 Month (% Remaining) | 3 Months (% Remaining) | 6 Months (% Remaining) |
| -80°C, Dark | 99.8 ± 0.1 | 99.5 ± 0.2 | 99.1 ± 0.3 |
| -20°C, Dark | 99.5 ± 0.2 | 98.9 ± 0.4 | 97.8 ± 0.5 |
| 4°C, Dark | 95.2 ± 0.7 | 88.4 ± 1.1 | 75.3 ± 1.8 |
| 25°C, Dark | 82.1 ± 1.5 | 65.7 ± 2.2 | 43.2 ± 2.9 |
| 25°C, Light | 71.3 ± 2.1 | 48.9 ± 3.4 | 22.5 ± 4.1 |
Table 2: Stability of this compound (10 µM) in Phosphate Buffered Saline (PBS), pH 7.4
| Storage Condition | 24 Hours (% Remaining) | 48 Hours (% Remaining) | 72 Hours (% Remaining) |
| 4°C, Dark | 98.1 ± 0.5 | 96.3 ± 0.8 | 94.5 ± 1.0 |
| 25°C, Dark | 92.4 ± 1.2 | 85.1 ± 1.9 | 77.6 ± 2.5 |
| 37°C, Dark | 85.6 ± 1.8 | 72.3 ± 2.6 | 59.8 ± 3.2 |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled incubators/storage units
-
Light-protective containers (e.g., amber vials)
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Dilute the stock solution with the chosen experimental buffer to the desired final concentration (e.g., 10 µM).
3. Stability Study Setup:
-
Aliquot the prepared working solution into multiple light-protected containers for each storage condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Prepare a "time zero" (T=0) sample by immediately analyzing a freshly prepared sample.
-
Store the remaining aliquots under the specified conditions.
4. Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC. The peak area of this compound will be used to determine its concentration.
-
Develop an HPLC method that effectively separates this compound from any potential degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of this compound remaining against time for each storage condition.
Visualizations
This compound Signaling Pathway
This compound is an antagonist of the Prostaglandin E2 (PGE2) receptor EP3. This diagram illustrates the signaling pathway inhibited by this compound.
Caption: this compound inhibits the PGE2-mediated signaling pathway.
Experimental Workflow for Stability Assessment
This diagram outlines the key steps in a typical experimental workflow to assess the stability of this compound in solution.
Caption: Workflow for assessing this compound stability in solution.
References
Interpreting unexpected results in DG-041 flow cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DG-041 in flow cytometry experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent antagonist of the EP3 receptor for prostaglandin E2 (PGE2).[1][2] By blocking the EP3 receptor, this compound inhibits one of the pathways of platelet activation and reduces platelet aggregation.[1][3] This action is achieved without an increase in bleeding time, making it a compound of interest for preventing arterial thrombosis.[1] It has been shown to inhibit platelet activation mediated through VASP and reduce levels of P-selectin, a marker of platelet activation.
Q2: What is the expected effect of this compound on my cell population in a flow cytometry experiment?
The expected effect of this compound will depend on the cell type and the specific markers being analyzed. As a selective EP3 receptor antagonist, this compound is expected to block the effects of PGE2 or other EP3 agonists on your cells. For example, in platelets, this compound would be expected to reduce the expression of activation markers like P-selectin when the cells are stimulated with an EP3 agonist. Therefore, you would anticipate a decrease in the fluorescence intensity of antibodies targeting such activation markers.
Q3: How can I confirm that this compound is active in my experimental setup?
To confirm the activity of this compound, you should include appropriate controls in your experiment. A positive control would be to treat cells with an EP3 receptor agonist (like sulprostone) to induce a measurable effect (e.g., increased expression of an activation marker). A negative control would be an untreated or vehicle-treated cell population. The this compound treated group, when co-incubated with the EP3 agonist, should show a reduction in the agonist-induced effect, bringing the marker expression closer to the baseline level of the negative control.
Troubleshooting Unexpected Results
Issue 1: No observable effect of this compound on the target cell population.
If you do not observe the expected inhibitory effect of this compound, consider the following troubleshooting steps:
Troubleshooting Guide:
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Titrate this compound to determine the optimal concentration for your specific cell type and experimental conditions. The reported IC50 values are 4.6 nM and 8.1 nM in binding and FLIPR assays, respectively. |
| Inactive this compound | Ensure proper storage of this compound to maintain its activity. It should be stored at -20°C for short-term and -80°C for long-term storage. Prepare fresh dilutions for each experiment. |
| Low or Absent EP3 Receptor Expression | Verify the expression of the EP3 receptor on your target cell population using techniques like qPCR, western blotting, or by using a validated anti-EP3 receptor antibody in your flow cytometry panel. |
| Suboptimal Agonist Concentration | If you are using an EP3 agonist to induce a response, ensure that its concentration is optimal to elicit a measurable effect that can be inhibited by this compound. |
| Experimental Timing | Optimize the incubation times for both the EP3 agonist and this compound. The pre-incubation time with this compound before adding the agonist is critical for effective receptor blockade. |
Issue 2: High background fluorescence in the this compound treated sample.
High background can mask the specific effects of this compound. Here are some common causes and solutions:
Troubleshooting Guide:
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Include an Fc block step in your staining protocol to prevent antibodies from binding non-specifically to Fc receptors on cells. Also, ensure you are using appropriately titrated antibody concentrations. |
| Cellular Autofluorescence | Include an unstained control to assess the level of autofluorescence. If high, you may need to use brighter fluorochromes or employ an autofluorescence quenching step. |
| Presence of Dead Cells | Dead cells can non-specifically bind antibodies, leading to high background. Use a viability dye to exclude dead cells from your analysis. |
| Reagent Contamination | Ensure all buffers and solutions are freshly prepared and filtered to avoid particulate contamination that can increase background noise. |
Issue 3: Unexpected changes in forward and side scatter profiles.
Alterations in the scatter properties of your cells can indicate cellular stress or other issues.
Troubleshooting Guide:
| Possible Cause | Recommended Solution |
| Cellular Damage | Harsh sample preparation, such as excessive vortexing or centrifugation, can damage cells. Handle cells gently and keep them on ice whenever possible. |
| This compound Toxicity | Although not widely reported, high concentrations of any compound can be toxic to cells. Perform a dose-response curve and assess cell viability at each concentration using a viability dye. |
| Sample Contamination | Bacterial or fungal contamination can introduce particles that alter scatter profiles. Maintain sterile technique throughout your experiment. |
Experimental Protocols
General Flow Cytometry Protocol for Assessing this compound Activity
This protocol provides a general framework. Specific cell types and antibodies may require optimization.
-
Cell Preparation:
-
Isolate your target cells and resuspend them in an appropriate buffer (e.g., PBS with 2% FBS) at a concentration of 1-5 x 10^6 cells/mL.
-
-
This compound and Agonist Treatment:
-
Prepare working solutions of this compound and your chosen EP3 agonist (e.g., sulprostone).
-
Set up the following experimental groups:
-
Unstimulated (Vehicle control)
-
Agonist only
-
This compound + Agonist
-
This compound only (optional, to check for baseline effects)
-
-
Pre-incubate cells with this compound or vehicle for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the EP3 agonist and incubate for the optimal time to induce the desired response.
-
-
Staining:
-
Wash the cells with cold staining buffer.
-
(Optional) Block Fc receptors with an Fc blocking reagent.
-
Add the primary antibody cocktail (including antibodies against your marker of interest and a viability dye) and incubate for 20-30 minutes on ice, protected from light.
-
Wash the cells twice with staining buffer.
-
If using unconjugated primary antibodies, add the corresponding fluorescently-labeled secondary antibodies and incubate for 20-30 minutes on ice, in the dark.
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition:
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS).
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
-
Visualizations
Caption: this compound acts as an antagonist to the EP3 receptor, blocking PGE2-mediated signaling.
Caption: A typical experimental workflow for assessing this compound's effect using flow cytometry.
Caption: A logical troubleshooting guide for when this compound shows no effect in an experiment.
References
Adjusting DG-041 protocol for different platelet donors
This technical support center provides guidance on utilizing the DG-041 protocol for platelet aggregation studies, with a specific focus on addressing the challenges posed by platelet donor variability. This compound is a selective EP3 receptor antagonist that inhibits platelet aggregation.[1][2][3] Consistent and reproducible results in platelet function assays are critical for research and drug development. This guide offers troubleshooting advice and frequently asked questions to help researchers navigate potential issues and ensure the reliability of their experimental data.
Troubleshooting Guide
This guide provides solutions to common problems encountered when performing platelet aggregation assays with this compound, particularly when using platelets from different donors.
| Issue | Possible Cause | Recommended Solution |
| High variability in baseline platelet aggregation between donors. | Intrinsic Donor Factors: Genetic differences in platelet receptors and signaling pathways.[3][4] | - Screen a larger pool of donors and establish a baseline response for each. - If feasible, genotype donors for common platelet receptor polymorphisms. |
| Pre-analytical Variables: Differences in diet, caffeine intake, smoking, or exercise before blood donation. | - Provide donors with clear instructions regarding fasting and avoidance of certain foods, beverages, and activities for a specified period before donation. | |
| Medication: Use of over-the-counter or prescription medications that affect platelet function (e.g., NSAIDs, aspirin). | - Implement a strict washout period for medications known to interfere with platelet function (typically 7-10 days). | |
| Inconsistent this compound inhibitory effect across different donors. | Variable Platelet Count: Differences in platelet concentration in the prepared platelet-rich plasma (PRP). | - Standardize the platelet count of the PRP for all donors before performing the assay. A typical concentration is 2.5 x 10⁸ platelets/mL. |
| Differential EP3 Receptor Expression or Sensitivity: Individual variations in the target of this compound. | - Perform a dose-response curve for this compound for each new donor to determine the optimal concentration for inhibition. | |
| Inconsistent Agonist Concentration: The agonist used to induce aggregation may not be prepared or stored consistently. | - Prepare fresh agonist solutions for each experiment and validate their potency. | |
| No or weak platelet aggregation in response to the agonist. | Poor Platelet Quality: Platelet activation or damage during blood collection and processing. | - Use a large-gauge needle (e.g., 19-21 gauge) for venipuncture to minimize shear stress. - Discard the first few milliliters of blood to avoid tissue factor contamination. - Ensure gentle mixing of blood with the anticoagulant. |
| Inappropriate Anticoagulant: The choice of anticoagulant can affect platelet function. | - Use 3.2% sodium citrate as the standard anticoagulant for platelet aggregation studies. | |
| Incorrect Centrifugation: Speed and time of centrifugation can impact PRP quality. | - Follow a standardized protocol for PRP preparation, typically a slow spin (e.g., 200 x g for 15 minutes) to pellet red and white blood cells while leaving platelets in the plasma. | |
| Spontaneous platelet aggregation. | Platelet Activation During Handling: Mechanical agitation or temperature changes. | - Handle PRP gently, avoiding vigorous pipetting or vortexing. - Maintain a consistent temperature (room temperature or 37°C) throughout the experiment. |
| Contamination: Contamination of reagents or labware with platelet agonists. | - Use sterile, disposable plasticware. - Ensure all reagents are of high purity and free of endotoxins. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing platelet-rich plasma (PRP)?
A1: The standard method involves collecting whole blood into a tube containing 3.2% sodium citrate. The blood should then be centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This will sediment the red and white blood cells, leaving the platelet-rich plasma as the supernatant.
Q2: How should I standardize the platelet count in my PRP samples?
A2: After preparing PRP, determine the platelet count using a hematology analyzer. To adjust the concentration, you can dilute the PRP with platelet-poor plasma (PPP). PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the platelets.
Q3: What are the key pre-analytical variables I need to control for?
A3: Key pre-analytical variables include:
-
Donor-related factors: Ensure donors have abstained from medications that affect platelet function for at least 7-10 days. It is also advisable for them to avoid caffeine, alcohol, and strenuous exercise before donation.
-
Blood collection: Use a clean venipuncture with a 19-21 gauge needle and discard the first few milliliters of blood.
-
Sample handling: Process the blood samples as soon as possible after collection, and maintain them at room temperature.
Q4: How can I be sure that the variability I'm seeing is due to the donor and not my experimental technique?
A4: To minimize technical variability, it is crucial to adhere to a strict, standardized operating procedure (SOP) for all experiments. This includes using the same calibrated equipment, fresh reagents, and consistent incubation times. Running a control sample with a known response in each experiment can also help to identify technical issues.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). By blocking the EP3 receptor on platelets, this compound inhibits the signaling pathway that leads to platelet activation and aggregation.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper layer of PRP into a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes. The supernatant is the PPP.
-
-
Standardization of Platelet Count:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a final concentration of 2.5 x 10⁸ platelets/mL by diluting with PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the aggregometer to 37°C.
-
Use PPP to set the 100% aggregation baseline and the standardized PRP to set the 0% aggregation baseline.
-
Add the standardized PRP to a cuvette with a magnetic stir bar.
-
Incubate the PRP with the desired concentration of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Add the platelet agonist (e.g., ADP, collagen, or a specific EP3 agonist like sulprostone) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
-
Data Presentation
Table 1: Adjustable Parameters for this compound Protocol
| Parameter | Typical Range | Recommended Starting Point | Notes |
| Platelet Count (PRP) | 2.0 - 3.0 x 10⁸/mL | 2.5 x 10⁸/mL | Standardization is crucial for minimizing inter-donor variability. |
| This compound Concentration | Varies by study | Perform a dose-response curve (e.g., 1 nM - 10 µM) | The IC50 for this compound is in the low nanomolar range. |
| Agonist Concentration | Varies by agonist | Use a concentration that induces a submaximal aggregation response. | This allows for a more sensitive measurement of inhibition. |
| Incubation Time with this compound | 5 - 15 minutes | 10 minutes | Ensure consistent timing for all samples. |
| Aggregation Recording Time | 5 - 10 minutes | 5 minutes | The recording time should be sufficient to capture the maximal aggregation response. |
Visualizations
This compound Signaling Pathway
Caption: this compound blocks the EP3 receptor, preventing PGE2-mediated inhibition of adenylyl cyclase and subsequent platelet aggregation.
Experimental Workflow for Adjusting this compound Protocol
Caption: A systematic workflow for preparing platelets, performing the aggregation assay, and optimizing the protocol to account for donor variability.
References
Validation & Comparative
A Comparative Analysis of DG-041 and Clopidogrel for Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapies, the prevention of arterial thrombosis to mitigate the risk of cardiovascular events remains a critical area of research. Clopidogrel, a cornerstone of antiplatelet treatment for decades, has demonstrated significant efficacy in preventing thrombotic events. However, its limitations, including variable patient response and an inherent risk of bleeding, have spurred the development of novel agents with alternative mechanisms of action. Among these is DG-041, a first-in-class antagonist of the prostaglandin E2 (PGE2) receptor EP3. This guide provides an objective comparison of the efficacy of this compound and clopidogrel, supported by available experimental data, to inform researchers and drug development professionals.
Mechanism of Action: Two Distinct Pathways to Platelet Inhibition
The fundamental difference between this compound and clopidogrel lies in their distinct molecular targets and mechanisms of action.
Clopidogrel , a thienopyridine prodrug, requires metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes, to its active thiol metabolite.[1][2] This active form irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets.[1][2][3] By blocking the P2Y12 receptor, clopidogrel inhibits ADP-mediated platelet activation and aggregation, a crucial step in the formation of a thrombus. This inhibition is effective for the lifespan of the platelet.
This compound , on the other hand, is a selective and potent antagonist of the EP3 receptor for prostaglandin E2 (PGE2). The EP3 receptor is implicated in the pro-thrombotic effects of PGE2, an inflammatory mediator often present in atherosclerotic plaques. By blocking the EP3 receptor, this compound specifically inhibits a pathway that contributes to platelet activation and aggregation at the site of vascular lesions, without affecting broader hemostatic mechanisms.
Comparative Efficacy: Insights from Preclinical and Clinical Data
Direct head-to-head clinical trials comparing the efficacy of this compound and clopidogrel are not extensively available in peer-reviewed literature. However, data from individual studies provide a basis for comparison.
Platelet Aggregation
Clopidogrel has been shown to significantly inhibit ADP-induced platelet aggregation. At steady-state (achieved between days 3 and 7 of daily dosing), clopidogrel typically produces a 40% to 60% inhibition of platelet aggregation. The degree of inhibition can be variable among individuals due to genetic differences in CYP enzyme activity.
This compound has demonstrated a dramatic, concentration-dependent inhibition of platelet aggregation in Phase I and IIa clinical trials. Notably, this compound has been shown to provide an additional antiplatelet effect when administered in combination with clopidogrel and aspirin. This suggests that this compound targets a pathway of platelet activation that is not fully addressed by current standard-of-care antiplatelet agents.
| Drug | Mechanism | Agonist | Typical Inhibition | Onset of Action |
| Clopidogrel | P2Y12 Receptor Antagonist | ADP | 40-60% at steady state | 2 hours after single dose |
| This compound | EP3 Receptor Antagonist | PGE2 | Dose-dependent | Not specified |
Table 1: Summary of Platelet Aggregation Inhibition
Bleeding Time
A critical differentiator for antiplatelet agents is their impact on bleeding time, a key indicator of safety.
Clopidogrel is associated with an increased risk of bleeding, a known side effect of its broad antiplatelet activity. This increased risk is a significant clinical consideration, particularly in patients undergoing surgery or those with a history of bleeding disorders.
This compound has shown a favorable safety profile in early clinical trials, with studies indicating that it inhibits platelet aggregation without a corresponding increase in bleeding time when used as a monotherapy. Furthermore, when this compound was administered in combination with clopidogrel and aspirin, it provided an additional antiplatelet effect without further prolonging bleeding time.
| Drug | Effect on Bleeding Time |
| Clopidogrel | Increased risk of bleeding |
| This compound | No significant increase in bleeding time (as monotherapy or with other antiplatelets) |
Table 2: Comparison of Bleeding Time Effects
Experimental Protocols
The evaluation of antiplatelet drug efficacy relies on standardized laboratory methods. Light Transmission Aggregometry (LTA) is a widely accepted gold-standard method for assessing platelet function.
Light Transmission Aggregometry (LTA) Protocol for Clopidogrel Efficacy
Objective: To measure the percentage of platelet aggregation in response to an agonist (e.g., ADP) in platelet-rich plasma (PRP) from subjects treated with clopidogrel.
Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
An agonist, typically ADP at a concentration of 5 µM or 20 µM, is added to the PRP.
-
As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The change in light transmission is recorded over time.
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP reference. The percentage of inhibition is then determined by comparing the aggregation in the presence of the drug to a pre-drug baseline or a control group.
Conclusion
This compound and clopidogrel represent two distinct approaches to antiplatelet therapy. Clopidogrel, a well-established P2Y12 inhibitor, has proven efficacy but is associated with bleeding risks and variable patient response. This compound, a selective EP3 receptor antagonist, presents a novel mechanism that appears to uncouple potent antiplatelet effects from a significant increase in bleeding time in early clinical studies.
The available data suggests that this compound may offer a more targeted antiplatelet therapy, potentially providing a safer alternative or a valuable adjunct to existing treatments. However, a definitive comparison of their clinical efficacy and safety awaits the results of large-scale, head-to-head clinical trials. For researchers and drug development professionals, the distinct mechanism of this compound highlights the potential of targeting alternative pathways in platelet biology to develop next-generation antiplatelet agents with improved therapeutic windows.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DG041 Blocks Platelet Aggregation Through a Novel Mechanism and does not Increase Bleeding Time When Given Alone or With Plavix™ or Aspirin | deCODE genetics [decode.com]
DG-041: A Novel Antiplatelet Therapy with a Differentiated Safety Profile
A new frontier in antithrombotic therapy is emerging with the development of DG-041, a first-in-class, orally administered small molecule that selectively antagonizes the EP3 receptor for prostaglandin E2 (PGE2). Preclinical and early clinical data suggest that this compound may offer a significant advantage over current antiplatelet agents by effectively inhibiting platelet aggregation without a corresponding increase in bleeding time, a major dose-limiting side effect of existing therapies. This comparison guide provides a detailed overview of this compound's pharmacological profile and its performance relative to current standards of care, including aspirin, clopidrel, and ticagrelor, supported by available experimental data.
Introduction to a New Mechanism of Action
Current antiplatelet therapies, such as aspirin and P2Y12 receptor antagonists like clopidogrel and ticagrelor, are mainstays in the prevention of atherothrombotic events. However, their broad inhibition of platelet function invariably increases the risk of bleeding complications. This compound introduces a novel mechanism of action by targeting the EP3 receptor, a key player in the PGE2-mediated amplification of platelet aggregation.[1][2] PGE2 is produced in atherosclerotic plaques and potentiates the effects of other platelet agonists, contributing to thrombus formation at the site of plaque rupture.[1] By selectively blocking the EP3 receptor, this compound aims to inhibit this plaque-specific pathway of platelet activation, potentially leaving systemic hemostasis largely intact.
Comparative Pharmacological Profiles
The following table summarizes the key pharmacological characteristics of this compound and current antiplatelet therapies.
| Feature | This compound | Aspirin | Clopidogrel | Ticagrelor |
| Target | Prostaglandin E2 receptor 3 (EP3) | Cyclooxygenase-1 (COX-1) | P2Y12 ADP receptor | P2Y12 ADP receptor |
| Mechanism | Selective, reversible antagonist | Irreversible inhibitor | Irreversible antagonist (prodrug) | Reversible, direct-acting antagonist |
| Effect on Platelet Aggregation | Inhibits PGE2-potentiated aggregation | Inhibits thromboxane A2-mediated aggregation | Inhibits ADP-mediated aggregation | Inhibits ADP-mediated aggregation |
| Effect on Bleeding Time | No significant increase observed in preclinical and early clinical studies | Prolonged | Prolonged | Prolonged |
| Metabolism | Hepatic | Hydrolyzed to salicylate | Hepatic (CYP450 activation to active metabolite) | Hepatic (CYP3A4) |
Head-to-Head Performance Data
While extensive head-to-head clinical trial data is still emerging, preclinical and early clinical studies provide valuable insights into the comparative performance of this compound.
Platelet Aggregation Inhibition
Studies have demonstrated that this compound effectively inhibits platelet aggregation induced by EP3 agonists like sulprostone and the potentiation of aggregation by PGE2 in the presence of other agonists such as ADP and collagen.[1]
| Compound | Assay | Agonist(s) | Key Findings |
| This compound | Light Transmission Aggregometry (LTA) | Sulprostone + ADP/Collagen | Dose-dependent inhibition of sulprostone-potentiated platelet aggregation.[1] |
| Clopidogrel | LTA | ADP | Inhibition of ADP-induced platelet aggregation. |
| Ticagrelor | LTA | ADP | Potent inhibition of ADP-induced platelet aggregation. |
Quantitative head-to-head data (e.g., IC50 values) from a single comparative study is not yet publicly available in a comprehensive format.
Bleeding Time
A key differentiating feature of this compound is its minimal impact on bleeding time. Preclinical studies in rat models have shown that this compound, unlike clopidogrel, does not significantly prolong bleeding time, even at doses that effectively inhibit platelet aggregation.
| Treatment | Animal Model | Bleeding Time (minutes, mean ± SD) |
| Vehicle Control | Rat | Data not available in a comparative table |
| This compound | Rat | No significant increase compared to vehicle |
| Clopidogrel | Rat | Significant increase compared to vehicle |
Specific quantitative data from direct comparative preclinical studies is not consistently reported in publicly available literature.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for the key assays used to evaluate antiplatelet agents. Specific parameters may vary between studies.
Light Transmission Aggregometry (LTA)
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Assay Preparation: PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
Baseline Reading: A baseline light transmission is established.
-
Drug Incubation: The test compound (e.g., this compound) or vehicle is added to the PRP and incubated for a specified time.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen, sulprostone) is added to induce aggregation.
-
Data Acquisition: The change in light transmission is recorded over time, typically for 5-10 minutes.
-
Analysis: The maximum percentage of aggregation is calculated relative to the light transmission of PPP.
VASP (Vasodilator-Stimulated Phosphoprotein) Phosphorylation Assay
Principle: This flow cytometry-based assay measures the phosphorylation state of VASP, a downstream effector of the P2Y12 receptor signaling pathway. Inhibition of the P2Y12 receptor leads to increased VASP phosphorylation.
Protocol:
-
Blood Collection: Whole blood is collected in citrate tubes.
-
Platelet Stimulation: Aliquots of whole blood are incubated with prostaglandin E1 (PGE1) alone (to induce maximal VASP phosphorylation) or with PGE1 and ADP (to assess the inhibitory effect of P2Y12 antagonists).
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow intracellular antibody staining.
-
Antibody Staining: The platelets are stained with a fluorescently labeled antibody specific for phosphorylated VASP and a platelet-specific marker (e.g., CD41).
-
Flow Cytometry: The fluorescence intensity of the platelets is measured using a flow cytometer.
-
Analysis: The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of the PGE1+ADP-treated sample relative to the PGE1-treated sample.
P-Selectin Expression Assay
Principle: This flow cytometry assay quantifies the surface expression of P-selectin (CD62P), a marker of platelet alpha-granule secretion and activation.
Protocol:
-
Blood Collection: Whole blood is collected in citrate tubes.
-
Platelet Stimulation: Aliquots of whole blood are incubated with a platelet agonist (e.g., ADP, thrombin receptor-activating peptide [TRAP]) or a vehicle control in the presence or absence of the test compound.
-
Antibody Staining: The blood is incubated with fluorescently labeled antibodies against P-selectin and a platelet-specific marker (e.g., CD41 or CD61).
-
Fixation: The samples are fixed to stop the reaction and stabilize the cells.
-
Flow Cytometry: The percentage of platelets expressing P-selectin and the mean fluorescence intensity are measured using a flow cytometer.
-
Analysis: The level of P-selectin expression in the presence of the test compound is compared to the control to determine the inhibitory effect.
Conclusion
This compound represents a promising alternative to current antiplatelet therapies, with a unique mechanism of action that may translate into a superior safety profile. Its ability to selectively inhibit plaque-localized platelet activation without significantly impacting systemic hemostasis addresses a critical unmet need in the management of atherothrombotic diseases. While further large-scale clinical trials are necessary to fully elucidate its efficacy and safety in diverse patient populations, the available data suggest that this compound has the potential to become a valuable addition to the armamentarium of antiplatelet agents, offering a more targeted and potentially safer approach to the prevention of cardiovascular events.
References
A Head-to-Head Comparison of EP3 Receptor Antagonists: DG-041 and L-798,106
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent antagonists of the Prostaglandin E2 receptor subtype 3 (EP3): DG-041 and L-798,106. The EP3 receptor, a key player in numerous physiological and pathological processes, represents a significant target for therapeutic intervention in areas such as cardiovascular disease, pain, and inflammation. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways to facilitate an objective evaluation of these two compounds.
Mechanism of Action and Signaling Pathway
Both this compound and L-798,106 are selective antagonists of the EP3 receptor.[1][2] The EP3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (Gi). Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP can influence a variety of cellular processes, including platelet aggregation, smooth muscle contraction, and neurotransmission.[5] Some splice variants of the EP3 receptor can also couple to other G-proteins like Gs and G12/13, leading to more diverse signaling outcomes. By blocking the binding of the endogenous ligand Prostaglandin E2 (PGE2), both this compound and L-798,106 prevent the activation of these downstream signaling cascades.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and L-798,106 based on available experimental data.
Table 1: Binding Affinity and Potency
| Parameter | This compound | L-798,106 | Reference(s) |
| Target | Prostanoid EP3 Receptor | Prostanoid EP3 Receptor | |
| Mechanism | Antagonist | Antagonist | |
| Ki (human EP3) | Data not consistently reported as Ki | 0.3 nM | |
| IC50 (human EP3 binding) | 4.6 nM | Data not available | |
| IC50 (functional assay) | 8.1 nM (FLIPR) | Data not available | |
| pA2 | Data not available | 7.48 ± 0.25 (guinea-pig vas deferens) |
Table 2: Receptor Selectivity
| Receptor Subtype | This compound (IC50) | L-798,106 (Ki) | Reference(s) |
| EP1 | 486 nM | >5000 nM | |
| EP2 | Data not available | >5000 nM | |
| EP3 | 4.6 nM | 0.3 nM | |
| EP4 | Data not available | 916 nM | |
| DP1 | 131 nM | Data not available | |
| TP | 742 nM | Data not available |
Experimental Protocols
This section outlines the general methodologies employed in the characterization of this compound and L-798,106.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of the compounds to the EP3 receptor.
-
Objective: To quantify the affinity of this compound and L-798,106 for the EP3 receptor.
-
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells engineered to overexpress the human or mouse EP3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled ligand that binds to the EP3 receptor, such as [3H]PGE2, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or L-798,106).
-
Separation and Detection: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Platelet Aggregation Assays
These assays assess the functional effect of the compounds on platelet aggregation, a key process in thrombosis.
-
Objective: To determine the inhibitory effect of this compound on platelet aggregation.
-
General Procedure:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human or animal blood.
-
Incubation: The PRP is incubated with the test compound (this compound) at various concentrations.
-
Agonist Stimulation: Platelet aggregation is induced by adding an agonist, such as collagen, ADP, or a combination of an agonist and PGE2.
-
Measurement: Platelet aggregation is measured using a platelet aggregometer, which detects changes in light transmission as platelets clump together.
-
Data Analysis: The extent of inhibition of aggregation by the test compound is calculated relative to a control (vehicle-treated) sample.
-
Schild Analysis
Schild analysis is a pharmacological method used to characterize the nature of antagonism (e.g., competitive) and to determine the affinity of an antagonist.
-
Objective: To determine the pA2 value for an antagonist, which is a measure of its potency.
-
General Procedure:
-
Agonist Dose-Response Curves: A series of concentration-response curves for an agonist (e.g., sulprostone, an EP3 agonist) are generated in the absence and presence of several fixed concentrations of the antagonist (this compound or L-798,106).
-
Dose Ratio Calculation: The dose ratio is calculated for each antagonist concentration. The dose ratio is the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist as was produced in its absence.
-
Schild Plot: A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
pA2 Determination: For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value.
-
In-Vivo Studies
This compound
-
Diet-Induced Obesity in Mice: this compound was administered to mice with diet-induced obesity. The study confirmed this compound as a high-affinity antagonist at the mouse EP3 receptor and found that it decreased skeletal muscle triglyceride content but had no significant effects on the diabetic phenotype in the short term.
-
Atherothrombosis Models: In murine models, this compound was shown to reduce thrombosis triggered by various stimuli, including in atherosclerotic plaques, without significantly increasing bleeding time. In healthy human volunteers, this compound inhibited platelet aggregation without prolonging bleeding time.
L-798,106
-
Inflammatory Pain Models: L-798,106 has been used to investigate the role of the EP3 receptor in pain and inflammation, where EP3 activation can have analgesic effects in inflamed tissues.
-
Cancer Cell Line Studies: In some breast cancer cell lines, L-798,106 has been shown to reduce cell proliferation and migration.
-
Guinea Pig Models: L-798,106 has been characterized in guinea pig vas deferens and trachea to determine its antagonist activity against EP3-mediated responses.
Summary and Conclusion
Both this compound and L-798,106 are potent and selective antagonists of the EP3 receptor. Based on the available data:
-
L-798,106 exhibits very high affinity for the human EP3 receptor (Ki = 0.3 nM) and excellent selectivity over other prostanoid receptors. It has been extensively used as a pharmacological tool to probe the function of the EP3 receptor in a variety of in-vitro and in-vivo models.
-
This compound is also a potent EP3 antagonist with an IC50 in the low nanomolar range. A significant body of research on this compound has focused on its anti-platelet and anti-thrombotic effects, with studies progressing into human clinical trials.
The choice between this compound and L-798,106 for a particular research application will depend on the specific experimental context. L-798,106's well-defined high affinity and selectivity make it an excellent tool for basic research into EP3 receptor function. This compound's progression into clinical studies and its demonstrated efficacy in models of thrombosis may make it a more relevant compound for translational research in cardiovascular disease.
Researchers should carefully consider the species-specific differences in receptor pharmacology and the specific experimental conditions when interpreting data and designing new studies with these compounds.
References
- 1. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. EP3 Prostanoid Receptor Isoforms Utilize Distinct Mechanisms to Regulate ERK 1/2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DG-041 and ONO-AE3-208: Profiling Two Key EP Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties and experimental data for two prominent E-prostanoid (EP) receptor antagonists: DG-041 and ONO-AE3-208. This document summarizes their binding affinities, selectivity, and functional effects, supported by experimental methodologies and visual representations of their mechanisms of action.
Introduction to EP Receptor Antagonism
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The development of selective antagonists for these receptors is a critical area of research for therapeutic intervention in various diseases. This compound is primarily recognized as a potent and selective EP3 receptor antagonist, while ONO-AE3-208 is a high-affinity antagonist of the EP4 receptor. Understanding their distinct pharmacological profiles is essential for their application in research and clinical development.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and ONO-AE3-208 against various prostanoid receptors.
Table 1: Binding Affinity (Ki) of this compound and ONO-AE3-208 for Prostanoid Receptors
| Receptor Subtype | This compound (Ki, nM) | ONO-AE3-208 (Ki, nM) |
| EP1 | >20000 | >10000 |
| EP2 | - | >10000 |
| EP3 | 0.3 - 3.9[1] | 30[2] |
| EP4 | - | 1.3[2] |
| DP | - | >10000 |
| FP | - | 790 |
| IP | - | >10000 |
| TP | - | 2400 |
Data presented as a range where multiple values were reported. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonism (IC50) of this compound
| Assay | Receptor | IC50 (nM) |
| [3H]PGE2 Displacement | Human EP1 | >20000 |
Further functional data for this compound and ONO-AE3-208 are discussed in the "In Vitro and In Vivo Efficacy" section.
Signaling Pathways and Mechanism of Action
PGE2 binding to EP3 and EP4 receptors triggers distinct intracellular signaling cascades. This compound and ONO-AE3-208 exert their effects by blocking these pathways.
The EP3 receptor, the primary target of this compound, typically couples to the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing the EP3 receptor, this compound prevents this decrease in cAMP, thereby interfering with PGE2-mediated cellular responses such as platelet aggregation.
In contrast, the EP4 receptor, the target of ONO-AE3-208, primarily couples to the stimulatory G-protein, Gs. This activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. ONO-AE3-208 blocks this signaling pathway, thereby inhibiting PGE2-induced cellular responses such as the production of inflammatory mediators.
Experimental Protocols
The data presented in this guide were generated using established experimental methodologies. Below are outlines of the key assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology: A competitive radioligand binding assay is typically performed to determine the Ki of a test compound. In this assay, a constant concentration of a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [3H]PGE2) is incubated with a preparation of cell membranes expressing the target EP receptor. This incubation is performed in the presence of varying concentrations of the unlabeled test compound (the "competitor," i.e., this compound or ONO-AE3-208). After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Measurement Assays
These functional assays are used to assess the ability of a compound to antagonize the G-protein signaling of EP receptors.
Methodology: Cells expressing the EP receptor of interest are seeded in multi-well plates. Prior to the assay, the cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor to prevent the degradation of cAMP. The cells are then pre-incubated with the antagonist (this compound or ONO-AE3-208) for a defined period. Following this, an agonist (e.g., PGE2) is added to stimulate the EP receptor. The intracellular cAMP concentration is then measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF). The ability of the antagonist to inhibit the agonist-induced change in cAMP levels is then quantified. For EP3 antagonism, this would be a reversal of the agonist-induced decrease in cAMP. For EP4 antagonism, this would be a reduction in the agonist-induced increase in cAMP.
In Vitro and In Vivo Efficacy
This compound
This compound has been extensively studied for its role in inhibiting platelet aggregation. In human platelet-rich plasma, this compound antagonizes the effects of the EP3 agonist sulprostone on platelet function. A study directly comparing this compound and ONO-AE3-208 in the context of prostaglandin E3 (PGE3)-mediated effects on platelet aggregation induced by TRAP-6 found that this compound (at 3 µM) effectively antagonized these effects, highlighting its role as an EP3 antagonist in this system. In vivo studies in mice have shown that this compound can reduce thrombosis without prolonging bleeding time. Additionally, this compound has been investigated in models of diet-induced obesity, where it was found to effectively block the EP3 receptor in vivo.
ONO-AE3-208
ONO-AE3-208 has demonstrated efficacy in models of inflammation and cancer. It has been shown to inhibit PGE2-induced IL-8 production in colonic epithelial cells. In the aforementioned comparative study on platelet aggregation, ONO-AE3-208 (at 1 µM) also showed an effect, suggesting some involvement of EP4 in this process, although this compound's effect was more pronounced. In vivo, ONO-AE3-208 has been shown to suppress cell invasion, migration, and metastasis of prostate cancer in a mouse model. It has also been evaluated in models of experimental autoimmune encephalomyelitis (EAE), where its administration suppressed disease signs.
Conclusion
This compound and ONO-AE3-208 are valuable pharmacological tools for investigating the roles of EP3 and EP4 receptors, respectively. This compound is a highly potent and selective EP3 receptor antagonist with demonstrated efficacy in modulating platelet function and thrombosis. ONO-AE3-208 is a high-affinity EP4 receptor antagonist with some activity at the EP3 receptor at higher concentrations, and it has shown potential in models of cancer and inflammation. The choice between these two compounds will depend on the specific research question and the desired selectivity for the EP receptor subtype. The data and methodologies presented in this guide provide a foundation for making informed decisions in the design of future studies.
References
Validating the Selectivity of DG-041 for the EP3 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of the EP3 receptor antagonist DG-041 with other commercially available alternatives. The following sections present quantitative data from binding and functional assays, detailed experimental protocols for key methodologies, and visualizations of relevant biological pathways and experimental workflows to aid in the critical evaluation of these compounds for research and development purposes.
Comparative Selectivity Profile of EP3 Receptor Antagonists
The selectivity of a pharmacological agent is paramount for its utility as a research tool and its potential as a therapeutic. The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and two other well-characterized EP3 receptor antagonists, L-798,106 and ONO-AE3-240, against a panel of human prostanoid receptors. This data allows for a direct comparison of their selectivity for the EP3 receptor.
| Compound | EP1 (Ki/IC50, nM) | EP2 (Ki/IC50, nM) | EP3 (Ki/IC50, nM) | EP4 (Ki/IC50, nM) | DP (Ki/IC50, nM) | FP (Ki/IC50, nM) | IP (Ki/IC50, nM) | TP (Ki/IC50, nM) |
| This compound | >20000 (pIC50 < 4.7)[1] | 4169 (pIC50 = 5.38)[1] | 0.08 - 6 (pKi 8.22-10.1)[1] | No data | ~10-40 fold less selective than for EP3[2] | No data | No data | No data |
| L-798,106 | >5000[3] | >5000 | 0.3 | 916 | No data | No data | No data | No data |
| ONO-AE3-240 | 590 | >10000 | 0.23 | 58 | No data | No data | No data | No data |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values across different studies should be made with caution. The pKi and pIC50 values from the IUPHAR/BPS Guide to PHARMACOLOGY for this compound indicate high affinity for the EP3 receptor.
Experimental Protocols
The determination of compound selectivity relies on robust and well-defined experimental procedures. Below are detailed methodologies for two key assays commonly used to characterize EP3 receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the EP3 receptor and other prostanoid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human recombinant prostanoid receptors (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]-PGE2.
-
Test compounds (e.g., this compound, L-798,106, ONO-AE3-240).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM PGE2).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation or inhibition, in this case, the modulation of cyclic adenosine monophosphate (cAMP) levels. The EP3 receptor is typically coupled to the inhibitory G-protein (Gi), which leads to a decrease in intracellular cAMP levels upon activation.
Objective: To determine the functional potency (IC50) of an antagonist in blocking agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human recombinant EP3 receptor (e.g., HEK293 or CHO cells).
-
EP3 receptor agonist (e.g., PGE2 or sulprostone).
-
Test compounds (e.g., this compound).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the EP3-expressing cells in appropriate multi-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes).
-
Agonist and Forskolin Stimulation: Add a fixed concentration of the EP3 agonist (typically the EC80 concentration) and a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. The concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP levels is determined as the IC50 value.
Visualizing the Experimental and Biological Context
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Conclusion
References
DG-041: A Comparative Analysis of its Cross-reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective EP3 prostanoid receptor antagonist, DG-041, with other prostanoid receptors. The following sections detail its binding affinity and functional activity across a panel of prostanoid receptors, the experimental protocols used to determine these interactions, and the associated signaling pathways.
Comparative Affinity and Potency of this compound
This compound is a potent and selective antagonist of the EP3 receptor, a key player in prostaglandin E2 (PGE2)-mediated platelet aggregation.[1] Understanding its selectivity profile is crucial for assessing its therapeutic potential and off-target effects. The following table summarizes the inhibitory activity of this compound against various prostanoid receptors.
| Receptor Subtype | Ligand Interaction | IC50 (nM) | Reference |
| EP3 | Antagonist | 4.6 (Binding Assay) | [2] |
| 8.1 (FLIPR Assay) | [2] | ||
| DP1 | Antagonist | 131 | [2] |
| EP1 | Antagonist | 486 | [2] |
| TP | Antagonist | 742 | |
| DP2 | Antagonist | >10,000 | |
| EP2 | Not specified | No data available | |
| EP4 | Not specified | No data available | |
| FP | Not specified | No data available | |
| IP | Not specified | No data available |
IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radioligand or the functional response of the receptor.
As the data indicates, this compound demonstrates high potency for the EP3 receptor with significantly lower activity at the DP1, EP1, and TP receptors, and negligible activity at the DP2 receptor. This highlights its selectivity for the EP3 subtype.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's cross-reactivity.
Radioligand Binding Assay (for IC50 determination at EP3, DP1, EP1, TP)
This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to a specific prostanoid receptor.
Workflow of a Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Protocol:
-
Receptor Preparation: Cell membranes from HEK293 cells stably transfected with the human prostanoid receptor of interest (e.g., EP3, DP1, EP1, TP) are prepared.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of this compound. The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay (for IC50 determination at EP3)
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an agonist at Gq-coupled prostanoid receptors.
Workflow of a FLIPR Calcium Flux Assay
References
DG-041: A Novel Antiplatelet Agent with a Favorable Bleeding Profile
A comparative analysis of DG-041's effect on bleeding time reveals its potential as a safer alternative to conventional antiplatelet therapies. Unlike traditional agents such as aspirin and clopidogrel, which are associated with a significant increase in bleeding time, this compound demonstrates a remarkable ability to inhibit platelet aggregation without adversely affecting hemostasis.
This compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP3.[1] This targeted mechanism of action allows this compound to specifically inhibit platelet activation and aggregation at sites of atherosclerotic plaques, where PGE2 is produced, without interfering with the normal clotting process throughout the body.[1] This contrasts with the broader mechanisms of aspirin, a cyclooxygenase inhibitor, and clopidogrel, a P2Y12 receptor antagonist, which can lead to a generalized increase in bleeding risk.
Comparative Analysis of Bleeding Time
Experimental data from clinical studies highlight the distinct bleeding time profiles of this compound compared to aspirin and clopidogrel. While direct head-to-head trials with comprehensive bleeding time data are limited, a comparison of results from separate studies provides valuable insights.
| Drug/Agent | Dosage | Mean Bleeding Time (minutes) | Baseline/Control (minutes) | Study Population |
| This compound | 800 mg twice daily for 7 days | 4.55 ± 0.64 | 3.90 ± 0.20 | Healthy Volunteers |
| Aspirin | 1.2 g/day for 3-5 days | 6.27 ± 2.27 | 4.18 ± 1.44 | Patients undergoing total hip replacement |
| Aspirin | 81 mg/day for 1 week | 6.1 ± 1.4 | 3.1 ± 0.7 | Healthy Volunteers |
| Clopidogrel + Aspirin | Long-term dual therapy | 21.5 ± 6.2 | Not specified | Patients with vascular cerebral symptomatology, myocardial infarction, or peripheral arterial disease |
| Placebo | Not Applicable | 3.6 - 5.2 | Not Applicable | Healthy Volunteers/Patients in clinical trials |
Note: Data is compiled from multiple sources and should be interpreted with caution due to variations in study design, patient populations, and methodologies.
A clinical study on this compound demonstrated that even at a high dose of 800 mg twice daily, there was no statistically significant increase in bleeding time compared to baseline in healthy volunteers. In contrast, studies on aspirin show a consistent and significant prolongation of bleeding time. For instance, patients on long-term aspirin therapy exhibited a mean bleeding time of approximately 3.8 minutes, and another study reported a mean prolongation of 2.1 minutes from a baseline of 5.2 minutes after a single 325 mg dose. When combined with clopidogrel, the effect on bleeding time is even more pronounced, with a mean reported time of 21.5 minutes in a patient population with vascular diseases.[1]
Experimental Protocols
The primary method for assessing bleeding time in the cited studies is the Ivy method .
Ivy Method for Bleeding Time Measurement:
-
A blood pressure cuff is placed on the upper arm and inflated to a constant pressure of 40 mmHg to standardize capillary pressure.
-
A sterile, disposable device is used to make a small, standardized incision on the volar surface of the forearm. The incision is typically 1 mm deep and 10 mm long.
-
A stopwatch is started at the moment the incision is made.
-
Every 30 seconds, the edge of the blood drop is gently blotted with filter paper without touching the incision itself.
-
The time from when the incision is made until all bleeding has ceased is recorded as the bleeding time.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for a comparative bleeding time study.
References
In Vivo Validation of DG-041's Anti-thrombotic Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-thrombotic performance of DG-041, a novel EP3 receptor antagonist, with standard anti-platelet therapies, aspirin and clopidogrel. The information presented herein is supported by experimental data from murine models of thrombosis and hemostasis.
Executive Summary
This compound demonstrates a promising profile as an anti-thrombotic agent by effectively reducing thrombus formation in various in vivo models without a significant impact on bleeding time. This contrasts with traditional anti-platelet drugs like aspirin and clopidogrel, which, while effective, carry an inherent risk of increased bleeding. This compound's mechanism of selectively targeting the EP3 receptor for prostaglandin E2 (PGE2) appears to uncouple the pathological process of thrombosis from physiological hemostasis.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from in vivo murine studies, comparing the anti-thrombotic efficacy and bleeding risk of this compound, aspirin, and clopidogrel.
Table 1: Anti-thrombotic Efficacy in Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Compound | Dosage | Mean Time to Occlusion (minutes) | % Increase in Time to Occlusion (vs. Control) | Species/Strain | Reference |
| Control (Vehicle) | - | ~10-15 | - | C57BL/6 Mice | [1][2] |
| This compound | 60 mg/kg (oral) | Significantly increased | Data not explicitly quantified in this format | Apoe-/- Mice | [3] |
| Aspirin | 100 mg/kg (oral) | No significant alteration | Not Applicable | FVB and C57Bl6 Mice | [4] |
| Clopidogrel | 10 mg/kg (oral) | > 60 | > 300% | C57BL/6 Mice | [2] |
Note: Direct comparative studies of this compound with aspirin and clopidogrel in the same ferric chloride model are limited. The data is compiled from different studies and should be interpreted with caution.
Table 2: Hemostatic Function in Tail Bleeding Time Assay
| Compound | Dosage | Bleeding Time (seconds) | % Change in Bleeding Time (vs. Control) | Species/Strain | Reference |
| Control (Vehicle) | - | 69 ± 6 | - | Mice | |
| This compound | 100 mg/kg | 88 ± 7 | ~27.5% increase (not statistically significant) | Mice | **** |
| Aspirin | 100 mg/kg (oral) | ~150-300 | Significant increase | FVB and C57Bl6 Mice | |
| Clopidogrel | 10 mg/kg (oral) | Significantly prolonged | Significant increase | Mice |
Signaling Pathway of this compound
This compound acts as a selective antagonist of the EP3 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2). In the context of thrombosis, PGE2, often elevated at sites of atherosclerotic plaques, potentiates platelet aggregation by binding to the EP3 receptor. This binding inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and consequently, enhanced platelet activation. By blocking this interaction, this compound maintains higher intracellular cAMP levels, thus inhibiting platelet aggregation and thrombus formation.
References
- 1. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 2024.sci-hub.cat [2024.sci-hub.cat]
Replicating the Antiplatelet Effects of DG-041: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DG-041's mechanism of action with established antiplatelet agents, aspirin and clopidogrel. The information presented is based on published findings to facilitate the replication and further investigation of this compound's therapeutic potential.
This compound is a novel, orally bioavailable small molecule that acts as a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1][2][3] This mechanism distinguishes it from traditional antiplatelet drugs and offers the potential for a targeted antithrombotic therapy with a reduced risk of bleeding.[3][4] This guide summarizes the key experimental data, outlines detailed methodologies for cornerstone assays, and provides visual representations of the signaling pathways involved.
Comparative Performance Data
| Drug | Target | Effect on Platelet Aggregation | Key Upstream Signaling Molecule | Key Downstream Signaling Molecule |
| This compound | EP3 Receptor | Inhibition | Prostaglandin E2 (PGE2) | Cyclic AMP (cAMP), VASP |
| Aspirin | Cyclooxygenase-1 (COX-1) | Inhibition | Arachidonic Acid | Thromboxane A2 (TXA2) |
| Clopidogrel | P2Y12 Receptor | Inhibition | Adenosine Diphosphate (ADP) | Cyclic AMP (cAMP), VASP |
Table 1: High-level comparison of this compound, Aspirin, and Clopidogrel.
| Drug | Agonist | Observed Effect |
| This compound | PGE2 | Antagonizes PGE2-induced platelet aggregation. |
| Sulprostone (EP3 agonist) | Blocks sulprostone-induced platelet aggregation. | |
| Aspirin | Arachidonic Acid | Irreversibly inhibits COX-1, blocking thromboxane A2 synthesis and subsequent platelet aggregation. |
| Clopidogrel | ADP | Irreversibly inhibits the P2Y12 receptor, preventing ADP-induced platelet aggregation. |
Table 2: Effects of this compound and alternatives on agonist-induced platelet aggregation.
Signaling Pathways
The distinct mechanisms of action of this compound, aspirin, and clopidogrel are best understood by visualizing their respective signaling pathways.
Caption: this compound signaling pathway in platelets.
Caption: Aspirin's mechanism of action on platelet aggregation.
Caption: Clopidogrel's P2Y12 receptor signaling pathway.
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for essential experiments are provided below. These protocols are synthesized from methods described in the cited literature.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP).
1. Blood Collection and PRP Preparation:
-
Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. This will be used as a reference (100% aggregation).
2. Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
3. Aggregation Measurement:
-
Pre-warm PRP samples to 37°C for 5-10 minutes.
-
Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline of 0% aggregation.
-
Add the platelet agonist (e.g., PGE2, sulprostone, ADP, collagen, or arachidonic acid) to the PRP.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
For inhibitor studies, pre-incubate the PRP with this compound, aspirin, or clopidogrel for a specified time before adding the agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of DG-041
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for DG-041, a halogenated organic compound.
Chemical Identity:
-
Systematic Name: (E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide
-
Synonym: this compound
Due to its chemical structure, this compound is classified as a halogenated organic compound. This classification is critical for determining the correct waste disposal stream. Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities to prevent the formation of toxic byproducts.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, the table below summarizes the general characteristics of halogenated organic compounds relevant to their safe disposal.
| Property | General Value/Characteristic | Significance for Disposal |
| Physical State | Typically solid or liquid at room temperature. | Determines the type of waste container required (e.g., solid waste drum vs. liquid waste carboy). |
| Toxicity | Varies widely, but many are considered toxic, harmful, or irritants. Some may be carcinogenic.[1] | Personal Protective Equipment (PPE) is mandatory during handling and disposal. Avoid inhalation of vapors or dust and skin contact. |
| Environmental Hazard | Many are persistent in the environment and can be toxic to aquatic life. | Must not be disposed of down the drain or in regular trash.[2] Specialized disposal is required to prevent environmental contamination. |
| Reactivity | Generally stable, but can be incompatible with strong oxidizing agents, strong acids, or bases.[3] | Must be segregated from incompatible chemicals to prevent dangerous reactions in the waste container.[3] |
| Disposal Method | High-temperature incineration is the preferred method for halogenated organic compounds.[4] | Ensures complete destruction of the compound and prevents the release of harmful substances. Requires disposal through a licensed hazardous waste management facility. |
| Regulatory Framework | Regulated as hazardous waste under federal, state, and local regulations. | Strict adherence to all applicable regulations is mandatory. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the essential steps for the safe disposal of this compound and other similar halogenated organic compounds in a laboratory setting.
1. Personal Protective Equipment (PPE):
- Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
- Crucially, this compound waste must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated organic waste, as this complicates the disposal process and increases costs.
- Ensure the waste container is made of a compatible material (e.g., polyethylene) and is in good condition with a secure, tight-fitting lid.
3. Labeling the Waste Container:
- Label the waste container clearly with the words "Hazardous Waste" and "Halogenated Organic Solvents."
- Maintain a log sheet on or near the container to record the chemical name and approximate quantity of each waste component added. This is critical for proper disposal by your institution's EHS department.
4. Storing the Waste Container:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- The storage area should be well-ventilated, and the container must be kept closed except when adding waste.
- Ensure secondary containment is in place to capture any potential leaks or spills.
5. Arranging for Disposal:
- Once the container is full or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
- Follow all institutional procedures for waste collection and documentation.
6. Disposal of Empty Containers:
- An "empty" container that held this compound must be managed carefully. If it held what is classified as an "acute" hazardous waste, it must be triple-rinsed with a suitable solvent.
- The rinsate from this cleaning process must be collected and disposed of as halogenated organic waste.
- After triple-rinsing, the container can often be disposed of in the regular trash after defacing the label, but confirm this with your EHS department.
7. Spill Management:
- In the event of a spill, immediately alert personnel in the area.
- Use an appropriate absorbent material (spill pads or chemical absorbent granules) to contain the spill.
- Collect the absorbent material and any contaminated debris, and place it in the designated halogenated organic waste container.
- Report the spill to your laboratory supervisor and EHS department.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to the hazardous waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for the DG-041 Differential Pressure Switch
Clarification of Product Identity: The DG-041 is not a chemical substance but an electrical differential pressure switch manufactured by ARGO-HYTOS. It functions as a clogging indicator for pressure and high-pressure filters in hydraulic systems.[1][2][3] This document provides essential safety and logistical information for the handling, installation, and disposal of this industrial component, tailored for researchers, scientists, and drug development professionals who may encounter such equipment in a laboratory or pilot plant setting.
Technical Specifications
For ease of reference, the key quantitative data for the this compound are summarized in the table below.
| Parameter | Value |
| Maximum Operating Pressure | 450 bar (6527 psi)[1][2] |
| Response/Switching Pressure | Up to 5.0 bar (73 psi) |
| Operating Temperature Range (Fluid) | -30 °C to +100 °C (-22 °F to +212 °F) |
| Ambient Temperature Range | -30 °C to +80 °C (-22 °F to +176 °F) |
| Operating Voltage | 10 ... 30 V DC (for models with LEDs) |
| Electrical Protection | IP 65 (with mounted and secured socket) |
| Materials of Construction | Housing: Aluminum alloy, Piston: Brass, Socket: Polyamide, Seals: NBR (FPM on request) |
Personal Protective Equipment (PPE) for Handling
While the this compound itself is not hazardous, its application in pressurized hydraulic systems presents potential mechanical and chemical exposure risks. The following PPE is recommended to mitigate these hazards during installation, maintenance, and disposal.
Potential Hazards and Recommended PPE
| Potential Hazard | Description | Recommended Personal Protective Equipment (PPE) |
| High-Pressure Fluid Injection | Hydraulic systems operate under high pressure. A pinhole leak can release fluid at a velocity high enough to penetrate the skin, causing severe injury. | Safety Goggles or Face Shield: To protect against fluid sprays. Chemical-Resistant Gloves: To prevent skin contact with hydraulic fluids. Protective Clothing/Coveralls: To shield the body from leaks and splashes. |
| Mechanical Impact | Dropping the component or other tools during installation or maintenance can cause impact injuries. | Safety-Toed Boots: To protect feet from falling objects. Gloves: To improve grip and protect hands. |
| Sharp Edges | The component or surrounding equipment may have sharp edges that can cause cuts or abrasions. | Cut-Resistant Gloves: To protect hands from sharp edges. |
| Chemical Exposure | Hydraulic fluids may be irritating or harmful upon contact with skin or eyes. | Safety Goggles or Face Shield: To protect eyes from splashes. Chemical-Resistant Gloves: To prevent skin contact. Protective Clothing/Coveralls: To protect against spills. |
| Electrical Hazards | The this compound is an electrical device. Improper handling during installation or maintenance can pose a risk of electric shock. | Insulated Gloves: When working with electrical connections. Adherence to Lockout/Tagout Procedures: To ensure the system is de-energized before work begins. |
Operational Plans and Methodologies
Workflow for Safe Installation
The following diagram outlines the procedural steps for the safe installation of the this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
